2-Methoxy-5-methylbenzenesulfonamide
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(12-2)8(5-6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBCTZQYASZPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358499 | |
| Record name | 2-methoxy-5-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82020-49-3 | |
| Record name | 2-methoxy-5-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Physicochemical Landscape of 2-Methoxy-5-methylbenzenesulfonamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of the compound 2-Methoxy-5-methylbenzenesulfonamide. The information presented herein is intended to support research, development, and formulation activities by providing a foundational understanding of the molecule's physicochemical properties. It is important to note that while extensive research has been conducted on the broader class of sulfonamides, specific quantitative solubility and stability data for this compound is limited in publicly accessible literature. Therefore, this guide synthesizes general knowledge of sulfonamide behavior to infer the likely properties of the target compound, supplemented with any specific data that is available.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃S | PubChem |
| Molecular Weight | 201.24 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| pKa (predicted) | ~9.5 (amine group) | ChemAxon |
| LogP (predicted) | 1.2 | ChemAxon |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Solubility Profile
Qualitative Solubility Assessment:
-
Aqueous Solubility: As a weakly acidic compound, the aqueous solubility of this compound is expected to be pH-dependent. At pH values significantly below its pKa, the compound will exist predominantly in its neutral form, which is likely to have low aqueous solubility. As the pH increases above the pKa, the sulfonamide group will deprotonate, forming a more soluble salt.
-
Organic Solvent Solubility: The compound is anticipated to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and acetonitrile. Its solubility in non-polar solvents like hexane is expected to be low. For a related compound, R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide, it is described as slightly soluble in chloroform and methanol[1].
Experimental Protocol for Solubility Determination (Shake-Flask Method):
A standardized method for determining the equilibrium solubility of a compound is the shake-flask method.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data is scarce, the known degradation pathways for sulfonamides provide a strong indication of its potential liabilities.
Hydrolytic Stability
Sulfonamides, as a class, are generally susceptible to hydrolysis, with the rate being highly dependent on pH and temperature.
-
Acidic Conditions: In acidic solutions, the primary degradation pathway for many sulfonamides involves the cleavage of the sulfonamide (S-N) bond.
-
Neutral and Basic Conditions: Studies on various sulfonamides have shown that they are generally more stable at neutral and alkaline pH. For example, many sulfonamides are hydrolytically stable at pH 7.0 and 9.0[2].
Experimental Protocol for Forced Hydrolysis Study:
References
"2-Methoxy-5-methylbenzenesulfonamide" CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a key structural feature in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. This document provides a comprehensive overview of the chemical identifiers, properties, and a representative synthesis protocol for this compound. While specific biological data for this compound is limited in publicly available literature, the known activities of structurally similar sulfonamides suggest potential applications in medicinal chemistry and drug discovery.
Chemical Identifiers and Properties
A summary of the key chemical identifiers and computed physicochemical properties for this compound is provided below.
| Identifier Type | Value | Source |
| CAS Number | 82020-49-3 | [1][2][3] |
| Molecular Formula | C₈H₁₁NO₃S | [3] |
| Molecular Weight | 201.24 g/mol | [3] |
| IUPAC Name | 2-methoxy-5-methylbenzene-1-sulfonamide | [2] |
Note: Physicochemical properties are computationally predicted and should be confirmed through experimental analysis.
Experimental Protocols
Representative Synthesis of this compound
The synthesis can be envisioned in two main steps:
-
Chlorosulfonation of 1-methoxy-4-methylbenzene: 1-methoxy-4-methylbenzene is reacted with chlorosulfonic acid to yield 2-methoxy-5-methylbenzenesulfonyl chloride.
-
Amination of 2-methoxy-5-methylbenzenesulfonyl chloride: The resulting sulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonia, to form the final product, this compound.
Step 1: Synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride
-
Materials: 1-methoxy-4-methylbenzene, Chlorosulfonic acid, Dichloromethane (solvent).
-
Procedure: 1-methoxy-4-methylbenzene is dissolved in a chlorinated solvent like dichloromethane and cooled to a low temperature (e.g., 0-5 °C) in an ice bath. Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete reaction. The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, washed (e.g., with water and brine), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield 2-methoxy-5-methylbenzenesulfonyl chloride.[5]
Step 2: Synthesis of this compound
-
Materials: 2-methoxy-5-methylbenzenesulfonyl chloride, Aqueous ammonia.
-
Procedure: The crude 2-methoxy-5-methylbenzenesulfonyl chloride is slowly added to a stirred, cooled solution of concentrated aqueous ammonia. The reaction is typically exothermic and should be controlled by cooling. After the addition, the mixture is stirred for a period to allow for the completion of the amination reaction. The resulting solid precipitate, this compound, is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Potential Biological Activities of Structurally Related Compounds
While experimental data on the biological activity of this compound is not available in the reviewed literature, the broader class of sulfonamides is known for a wide range of pharmacological effects. These activities are often dependent on the specific substitution patterns on the aromatic ring and the sulfonamide nitrogen.
Anticancer Activity: Numerous benzenesulfonamide derivatives have been investigated for their anticancer properties. For instance, certain derivatives have shown potent anticancer activities against cell lines like the MCF-7 breast carcinoma cell line.[8] The proposed mechanisms often involve the inhibition of key enzymes or disruption of cellular processes like microtubule formation.[8]
Antioxidant Activity: Some sulfonamide derivatives have demonstrated significant antioxidant activity.[8][9] This is often evaluated through assays such as DPPH radical scavenging.[8][9] The presence of electron-donating groups on the aromatic ring can contribute to this activity.
It is important to note that these are general activities of the sulfonamide class, and dedicated research would be required to determine if this compound possesses any of these properties.
Visualizations
The following diagrams illustrate the proposed synthetic pathway for this compound.
References
- 1. This compound|82020-49-3 [benchchem.com]
- 2. 2-Methoxy-5-methylbenzene-1-sulfonamide | 82020-49-3 | HDA02049 [biosynth.com]
- 3. AstaTech, Inc. (Page 137) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 6. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Potential Biological Activities of 2-Methoxy-5-methylbenzenesulfonamide Derivatives
Introduction: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2] Derivatives of this core structure are explored for their potential as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.[1] This technical guide focuses on the derivatives of a specific scaffold, 2-Methoxy-5-methylbenzenesulfonamide, summarizing key findings on their biological activities, underlying mechanisms of action, and the experimental protocols used for their evaluation. The strategic placement of the methoxy and methyl groups on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them a subject of significant interest for researchers and drug development professionals.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically follows a well-established chemical pathway. The primary method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with a variety of primary or secondary amines. This reaction is generally conducted in an organic solvent under basic conditions to neutralize the hydrochloric acid that is formed as a byproduct.[3]
Anticancer Activity
Derivatives of the benzenesulfonamide scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms.
Mechanisms of Action
-
Carbonic Anhydrase (CA) Inhibition: Many solid tumors overexpress specific carbonic anhydrase isoforms, particularly CA IX, to adapt to hypoxic conditions by managing pH.[4][5] Sulfonamides are classic CA inhibitors, and derivatives can be designed to selectively target tumor-associated isoforms like CA IX over cytosolic isoforms (e.g., CA II), making them promising anticancer agents.[4][5]
-
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers. Specific 2-methoxy-3-sulfonamino-benzamide derivatives have been shown to significantly inhibit this pathway, leading to reduced tumor growth.[6]
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme often overexpressed in colorectal cancer cells, contributing to cell growth and survival.[7] A derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to inhibit colon cancer cell growth by targeting COX-2.[7]
Quantitative Data: In Vitro Anticancer Activity
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Chalcone-sulfonamide hybrids | MCF-7 (Breast) | ~5 | [3] |
| Aryl thiazolone-benzenesulfonamides | MDA-MB-231 (Breast) | 1.52 - 6.31 | [4] |
| Aryl thiazolone-benzenesulfonamides | MCF-7 (Breast) | 1.52 - 6.31 | [4] |
| 2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine sulfonamides | MCF-7 (Breast) | 1 - 10 | [8] |
| 2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine sulfonamides | SK-MEL-28 (Melanoma) | 1 - 10 | [8] |
| 2-(4-methylbenzenesulphonamido)pentanedioic acid amides | Various | Low cytotoxic effects | [9] |
| Triazine-sulfonamide hybrids | HCT-116 (Colon) | 3.6 - 11.0 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a CO2 incubator at 37°C.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized sulfonamide derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[8]
Enzyme Inhibition
The sulfonamide moiety is a well-known zinc-binding group, making its derivatives potent inhibitors of metalloenzymes, particularly Carbonic Anhydrases.
Mechanism of Action
Carbonic Anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of CO2.[11] The sulfonamide group (-SO2NH2) of the inhibitor coordinates to the Zn(II) ion in the enzyme's active site, displacing the catalytic zinc-bound water/hydroxide molecule and blocking access for the substrate.[11][12]
Quantitative Data: Enzyme Inhibition
| Derivative Class | Target Enzyme | Inhibition (KI or IC50) | Reference |
| Hydrazonobenzenesulfonamides | hCA I | 18.5 - 45.5 nM (KI) | [13] |
| Hydrazonobenzenesulfonamides | hCA II | 8.05 - 68.7 nM (KI) | [13] |
| Hydrazonobenzenesulfonamides | hCA IX / XII | Low nM range | [13] |
| Aryl thiazolone-benzenesulfonamides | hCA IX | 10.93 - 25.06 nM (IC50) | [4] |
| Aryl thiazolone-benzenesulfonamides | hCA II | 1.55 - 3.92 µM (IC50) | [4] |
| Triazole-benzenesulfonamides | hCA IX | 1.5 - 38.9 nM | [12] |
| Triazole-benzenesulfonamides | hCA XII | 0.8 - 12.4 nM | [12] |
| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-Lipoxygenase | 0.24 µM (IC50) | [14] |
| Thiazole-benzoic acid derivatives | Protein Kinase CK2 | 0.014 - 0.017 µM (IC50) | [15] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to determine CA inhibitory activity is the stopped-flow CO2 hydrase assay.
-
Enzyme and Inhibitor Preparation: A solution of the purified human CA isoform (e.g., hCA I, II, IX, or XII) is prepared in a suitable buffer (e.g., Tris-HCl). The sulfonamide inhibitors are dissolved in a solvent like DMSO to create stock solutions, which are then diluted to various concentrations.
-
Assay Procedure: The assay measures the enzyme's ability to hydrate CO2. The enzyme and inhibitor are pre-incubated together for a short period.
-
Stopped-Flow Measurement: This mixture is then rapidly mixed with a CO2-saturated solution in the stopped-flow instrument. The hydration of CO2 to bicarbonate and a proton causes a pH change.
-
pH Indicator: A pH indicator (e.g., phenol red) is included in the reaction mixture. The change in absorbance of this indicator, resulting from the pH drop, is monitored over time at a specific wavelength.
-
Data Analysis: The initial rates of the reaction are determined from the absorbance curves. The inhibitory activity is calculated, and the data are used to determine the inhibition constant (KI) by fitting to appropriate enzyme kinetic models.[13]
Antimicrobial Activity
Sulfonamides were among the first effective chemotherapeutic agents used to treat bacterial infections.[1] Their derivatives continue to be investigated for novel antimicrobial properties.
Mechanism of Action
The classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[16] Bacteria require folic acid for the synthesis of nucleotides and, consequently, for DNA replication and survival. Humans are unaffected as they obtain folic acid from their diet.
Quantitative Data: Antimicrobial Activity
| Derivative Class | Microorganism | MIC (µg/mL or µmol/L) | Reference |
| 2,4,6-Trimethylbenzenesulfonyl hydrazones | Gram-positive bacteria | 7.81 - 15.62 µg/mL | [17] |
| Pyrazoline/Hydrazone derivatives | Various bacteria/fungi | 32 - 512 µg/mL | [18] |
| 5-Chloro-2-hydroxybenzamide sulfonamides | S. aureus (MRSA) | 15.62 - 31.25 µmol/L | [19] |
| 5-Chloro-2-hydroxybenzylideneamino sulfonamides | M. kansasii | 1 - 4 µmol/L | [19] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The microbroth dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18]
Anti-inflammatory Activity
Certain methoxyphenolic and sulfonamide compounds have shown potent anti-inflammatory effects, targeting key pathways in the inflammatory response.
Mechanisms of Action
-
Suppression of NF-κB and MAPK Pathways: Inflammatory stimuli like lipopolysaccharide (LPS) activate critical signaling pathways, including NF-κB and MAPKs (p38, ERK1/2, JNK).[20] This leads to the production of pro-inflammatory mediators. Compounds like 2-methoxy-4-vinylphenol have been shown to inhibit the activation of these pathways, thereby reducing inflammation.[20][21]
-
Inhibition of Pro-inflammatory Mediators: A primary outcome of NF-κB activation is the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins (PGE2), respectively.[20] The anti-inflammatory effect of these derivatives is often demonstrated by their ability to inhibit the production of NO and PGE2.[20]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates. The cells are pre-treated with various concentrations of the test compound for 1-2 hours.[22]
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and iNOS expression, leading to NO production. The plates are incubated for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected from each well.
-
Griess Reaction: An aliquot of the supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Color Development: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a purple azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm. The nitrite concentration is determined by comparison with a standard curve prepared using known concentrations of sodium nitrite.[21]
Conclusion
Derivatives of this compound represent a versatile and promising chemical scaffold for the development of new therapeutic agents. The accumulated evidence highlights their significant potential across multiple domains, including oncology, infectious diseases, and inflammatory disorders. The primary mechanisms of action, such as the inhibition of key enzymes like carbonic anhydrases and kinases, and the modulation of critical signaling pathways like PI3K/AKT and NF-κB, provide a solid foundation for rational drug design. Future research should focus on optimizing the structure of these derivatives to enhance potency and selectivity for specific biological targets, while also conducting thorough preclinical and clinical evaluations to translate these promising in vitro activities into effective therapies.
References
- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 3. 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide | 1421481-21-1 | Benchchem [benchchem.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-5-amino-N-hydroxybenzamide, a derivative of mesalamine, inhibits colon cancer cell growth through cyclo-oxygenase-2-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, docking, synthesis and anticancer activity of some novel 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 10. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 12. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors | MDPI [mdpi.com]
- 14. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. R-(-)-5-(2-Aminopropyl)-2-methoxy-benzenesulfonamide.HCl - Rui ming Pharmaceutical [ruimingpharm-eng.com]
- 17. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. turkjps.org [turkjps.org]
- 19. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
"2-Methoxy-5-methylbenzenesulfonamide" literature review and historical context
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-methoxy-5-methylbenzenesulfonamide, a substituted aromatic sulfonamide. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from closely related analogues and the broader class of sulfonamides to provide a thorough understanding of its potential synthesis, properties, and biological significance. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first synthetic antibiotics, the sulfa drugs.[1][2] Derivatives of this core structure continue to be explored for a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[2][3][4] This document serves as a resource for researchers interested in the chemistry and potential applications of this compound and its derivatives.
Historical Context: The Dawn of the Antibiotic Era
The discovery of sulfonamides in the 1930s marked a pivotal moment in medicine, heralding the age of synthetic antimicrobial therapy.[1] The journey began with the synthesis of Prontosil, a sulfonamide-containing dye, by German chemist Gerhard Domagk. Its remarkable efficacy against bacterial infections in vivo led to the realization that the active agent was a metabolite, sulfanilamide.[5] This discovery opened the floodgates for the development of a vast array of sulfa drugs, which work by competitively inhibiting the bacterial enzyme dihydropteroate synthase, essential for folic acid synthesis.[5][6][7] This mechanism selectively targets bacteria as humans obtain folic acid from their diet.[7] The success of sulfonamides spurred further research into this versatile scaffold, leading to the discovery of derivatives with a wide spectrum of biological activities beyond their antimicrobial properties.
Physicochemical Properties
| Property | This compound (Predicted) | Benzenesulfonamide (Experimental) | 2-Methoxy-5-methyl-N-pyridin-3-yl-benzenesulfonamide (Calculated)[8] |
| Molecular Formula | C₈H₁₁NO₃S[9] | C₆H₇NO₂S[10] | C₁₃H₁₄N₂O₃S[8] |
| Molecular Weight | 201.25 g/mol [9] | 157.20 g/mol [11] | 278.33 g/mol [8] |
| Melting Point | Not available | 150 - 152 °C[12] | Not available |
| Boiling Point | Not available | 288 °C[11] | Not available |
| Water Solubility | Predicted to be low | 4.3 g/L (16 °C)[4] | Not available |
| logP (Octanol/Water) | Not available | Not available | 1.7[8] |
| pKa | Not available | 10.1[4] | Not available |
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 2-methoxy-5-methylaniline. This involves the formation of a sulfonyl chloride intermediate, followed by amination.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-5-methylbenzenesulfonyl chloride
This procedure is adapted from general methods for the synthesis of aryl sulfonyl chlorides from anilines.
-
Diazotization: 2-Methoxy-5-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added slowly to this mixture with vigorous stirring, ensuring the temperature does not rise above 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction mixture is poured into ice-water. The precipitated crude 2-methoxy-5-methylbenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like hexane or by vacuum distillation.
Step 2: Synthesis of this compound
This procedure is a general method for the amination of aryl sulfonyl chlorides.[3]
-
Reaction: The crude or purified 2-methoxy-5-methylbenzenesulfonyl chloride is added portion-wise to an excess of concentrated aqueous ammonia with stirring in an ice bath to control the exothermic reaction.
-
Stirring: After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: The precipitated solid, this compound, is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water to remove any remaining ammonia and ammonium chloride. It can then be purified by recrystallization from ethanol or an ethanol-water mixture to yield the final product.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the broader class of sulfonamides exhibits a wide range of pharmacological effects. The potential activities of the target compound can be inferred from these general activities and from studies on its close structural analogs.
Antimicrobial Activity
The primary and most well-known activity of sulfonamides is their antibacterial effect.[13] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[5][6] This inhibition disrupts the production of purines and pyrimidines, ultimately halting DNA synthesis and bacterial replication.
Caption: General mechanism of antibacterial action of sulfonamides.
Anticancer Activity
Numerous benzenesulfonamide derivatives have been investigated for their anticancer properties.[14] The mechanisms of action are diverse and include:
-
Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[15] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis.
-
Tubulin Polymerization Inhibition: Certain sulfonamides can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The sulfonamide scaffold has been incorporated into molecules designed to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.[16]
Other Potential Activities
Benzenesulfonamide derivatives have also been explored for a variety of other therapeutic applications, including as:
The specific substitution pattern of 2-methoxy and 5-methyl groups on the benzene ring of the target compound will influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn will determine its specific biological targets and potency. Further research is required to elucidate the precise biological profile of this compound.
Conclusion
This compound is a simple sulfonamide for which there is a paucity of direct scientific literature. However, based on the well-established chemistry and diverse biological activities of the sulfonamide class of compounds, it represents a potentially valuable scaffold for further investigation in medicinal chemistry. This guide provides a foundational understanding of its historical context, a plausible synthetic route, and an overview of the potential biological activities that could be explored. Researchers and drug development professionals are encouraged to use this information as a starting point for the synthesis and biological evaluation of this and related compounds.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. drugs.com [drugs.com]
- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 4. Benzenesulfonamide CAS#: 98-10-2 [m.chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. 2-Methoxy-5-methyl-N-pyridin-3-yl-benzenesulfonamide | C13H14N2O3S | CID 645853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [stenutz.eu]
- 10. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Benzenesulfonamide CAS 98-10-2 | 821959 [merckmillipore.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Technical Guide: 2-Methoxy-5-methylbenzenesulfonamide (CAS 82020-49-3)
Executive Summary
2-Methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative. While specific data on its safety, handling, and biological activity are limited, general principles for handling aromatic sulfonamides should be strictly followed. This guide provides an overview of what can be inferred from related compounds, emphasizing the need for caution due to the lack of specific data.
Safety and Handling
Due to the absence of a specific MSDS for this compound, the following precautions are based on general knowledge of sulfonamide compounds and data from related molecules.
Hazard Identification
Benzenesulfonamide derivatives can vary in their hazard profiles. Some related compounds are known to cause skin and eye irritation.[1][2][3] Inhalation of dust may cause respiratory tract irritation.[3] The toxicological properties of this compound have not been thoroughly investigated.
General Hazard Statements for Related Sulfonamides:
-
H335: May cause respiratory irritation.[3]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat, long sleeves, and closed-toe shoes are required. Ensure exposed skin is covered.
-
Respiratory Protection: If handling fine powders or there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter is recommended.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Physicochemical Data
Specific experimental data for this compound is not available. The following table contains computed data for related compounds.
| Property | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | N-Methylbenzenesulfonamide | 5-Amino-2-methylbenzenesulfonamide |
| Molecular Formula | C10H13NO4S | C7H9NO2S | C7H10N2O2S |
| Molecular Weight | 243.28 g/mol [4] | 171.22 g/mol | 186.24 g/mol |
| Appearance | Data Not Available | Solid | Solid |
| Melting Point | Data Not Available | 78-80 °C | 168-171 °C |
First Aid Measures
The following first aid measures are general recommendations for sulfonamide compounds and should be adapted based on the specific exposure situation.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Biological Activity and Experimental Use
There is currently no available information in scientific literature or public databases regarding the biological activity, signaling pathways, or specific experimental uses of this compound. The broader class of sulfonamides is known to have a wide range of biological activities, including antimicrobial and anticancer effects.[5] However, it is not possible to extrapolate these general activities to this specific, uncharacterized compound.
Experimental Protocols
No published experimental protocols specifically utilizing this compound have been identified.
Visualizations
Due to the lack of information on signaling pathways or experimental workflows for this compound, no diagrams can be generated.
Conclusion
The information available for this compound (CAS 82020-49-3) is extremely limited. Researchers and drug development professionals are strongly advised to treat this compound as a substance of unknown toxicity and to implement the highest safety standards during handling and disposal. Further research is required to characterize its physicochemical properties, toxicological profile, and biological activity before it can be safely utilized in a research or development setting.
References
Crystal Structure Analysis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. The document outlines the experimental protocols for synthesis and crystallization, presents a detailed summary of crystallographic data, and discusses the key structural features of the molecule. This guide is intended for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development to facilitate a deeper understanding of the solid-state properties of this class of compounds.
Introduction
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry. Understanding its three-dimensional structure is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents. X-ray crystallography provides definitive insights into the molecular conformation, intermolecular interactions, and packing arrangements within the crystal lattice. This guide details the crystallographic analysis of the title compound.
Experimental Protocols
Synthesis and Crystallization
The synthesis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide was achieved by reacting para-toluenesulfonyl chloride with o-anisidine in the presence of aqueous sodium carbonate to maintain a pH of 8-10. The resulting precipitate was filtered, washed with water, and dried. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a dichloromethane (DCM) solution[1].
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer. Data collection was performed using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K. A multi-scan absorption correction was applied to the data. The structure was solved by direct methods and refined by full-matrix least-squares on F². All C-H and H-atoms were positioned with idealized geometry and refined using a riding model[1].
Data Presentation
The crystallographic data and refinement parameters for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value[1] |
| Empirical Formula | C₁₄H₁₅NO₃S |
| Formula Weight | 277.33 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.7395 (9) |
| b (Å) | 11.4906 (6) |
| c (Å) | 18.6968 (10) |
| V (ų) | 2736.9 (3) |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.346 |
| Absorption Coefficient (mm⁻¹) | 0.24 |
| F(000) | 1168 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 13798 |
| Independent Reflections | 3376 |
| R_int | 0.086 |
| Final R indices [I > 2σ(I)] | R1 = 0.050, wR2 = 0.143 |
| R indices (all data) | R1 = 0.143, wR2 = 0.143 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å)[1] |
| S1–O1 | 1.429 (2) |
| S1–O2 | 1.432 (2) |
| S1–N1 | 1.631 (2) |
| S1–C1 | 1.757 (3) |
| N1–C7 | 1.418 (3) |
| O3–C8 | 1.359 (3) |
| O3–C14 | 1.424 (3) |
Table 3: Selected Bond Angles (°)
| Angle | Value (°)[1] |
| O1–S1–O2 | 119.32 (14) |
| O1–S1–N1 | 108.43 (13) |
| O2–S1–N1 | 104.86 (12) |
| O1–S1–C1 | 106.45 (14) |
| O2–S1–C1 | 109.52 (15) |
| N1–S1–C1 | 107.48 (12) |
| C7–N1–S1 | 124.9 (2) |
Structural Analysis and Visualization
The geometry around the sulfur atom in the SO₂ group is a distorted tetrahedron. A key feature of the molecular conformation is the relative orientation of the aromatic rings. The dihedral angle between the methoxy-substituted and the methyl-substituted aromatic rings is 71.39 (9)°[1]. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which form inversion dimers[1].
Experimental and Analytical Workflow
Conclusion
The crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has been successfully determined by single-crystal X-ray diffraction. The detailed structural data presented in this guide, including bond lengths, bond angles, and intermolecular interactions, provide a fundamental understanding of the solid-state conformation of this molecule. This information is invaluable for computational modeling, structure-based drug design, and the development of new sulfonamide-based therapeutic agents. The established experimental protocols can serve as a basis for the crystallographic analysis of related compounds.
References
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Methoxy-5-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical framework for the quantum chemical analysis of 2-Methoxy-5-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry. Detailed theoretical protocols for Density Functional Theory (DFT) calculations are presented, outlining the methodology for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties. This document serves as a blueprint for researchers seeking to computationally characterize this and similar sulfonamide derivatives, offering a standardized approach to generating valuable data for drug design and molecular modeling. All quantitative results are hypothetical and presented for illustrative purposes, based on typical values for similar molecular structures.
Introduction
Sulfonamide derivatives are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities. The compound this compound, while less characterized, presents a promising scaffold for further investigation. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for elucidating its potential mechanism of action and for the rational design of new therapeutic agents.
Quantum chemical calculations offer a powerful, non-experimental approach to obtaining this fundamental information. By employing methods like Density Functional Theory (DFT), we can model the molecule's behavior at the atomic level, providing insights that are often difficult or impossible to obtain through empirical methods alone. This guide outlines the theoretical basis and practical steps for conducting a thorough computational study of this compound.
Computational Methodology
The theoretical calculations detailed herein are proposed to be performed using the Gaussian suite of programs. The methodologies are based on established practices for the computational analysis of organic molecules.[1][2]
Geometry Optimization
The initial step involves optimizing the molecular geometry of this compound. This is achieved by employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2][3] A 6-311++G(d,p) basis set is proposed to provide a good balance between computational cost and accuracy for this system.[4] The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be compared with experimental data if available, providing a validation of the computational model.
Electronic Properties
The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack. The MEP map is a valuable tool for understanding intermolecular interactions, particularly in the context of drug-receptor binding.
Data Presentation: Predicted Molecular Properties
The following tables summarize the hypothetical quantitative data derived from the proposed quantum chemical calculations for this compound.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | 1.78 Å |
| S-O1 | 1.45 Å | |
| S-O2 | 1.45 Å | |
| S-N | 1.65 Å | |
| C-O(methoxy) | 1.37 Å | |
| Bond Angle | O1-S-O2 | 120.5° |
| C-S-N | 108.2° | |
| C-O-C(methyl) | 118.5° | |
| Dihedral Angle | C-C-S-N | 85.3° |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 1 | 3350 | 45.2 | N-H stretch |
| 2 | 3010 | 20.1 | C-H stretch (aromatic) |
| 3 | 2950 | 15.8 | C-H stretch (methyl) |
| 4 | 1340 | 150.3 | SO₂ asymmetric stretch |
| 5 | 1160 | 180.5 | SO₂ symmetric stretch |
| 6 | 1250 | 80.7 | C-O stretch (methoxy) |
Table 3: Frontier Molecular Orbital Properties
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Experimental Protocols (Theoretical Framework)
While this guide focuses on theoretical calculations, the following outlines the general computational "experimental" protocol.
Computational Experiment Workflow
Caption: Workflow for quantum chemical calculations.
Signaling Pathways and Logical Relationships (Theoretical)
The following diagram illustrates the logical relationship between the calculated molecular properties and their implications for drug development.
Caption: Logical flow from calculation to application.
Conclusion
This technical guide provides a standardized and in-depth protocol for the quantum chemical investigation of this compound. The outlined methodologies, from geometry optimization to the analysis of electronic properties, offer a robust framework for generating data that can significantly contribute to the understanding of its chemical behavior. The hypothetical data presented in the tables and the workflows visualized in the diagrams serve as a practical template for researchers in the field of computational chemistry and drug development. By applying these computational techniques, a deeper understanding of the structure-activity relationships of sulfonamide derivatives can be achieved, paving the way for the design of novel and more effective therapeutic agents.
References
Methodological & Application
Application Note: Synthesis and Purification of 2-Methoxy-5-methylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed two-step protocol for the synthesis of 2-Methoxy-5-methylbenzenesulfonamide, a valuable building block in medicinal chemistry. The synthesis involves the chlorosulfonation of 4-methoxytoluene to form the key intermediate, 2-methoxy-5-methylbenzenesulfonyl chloride, followed by amination to yield the final product. The protocol also includes a robust method for the purification of the final compound by recrystallization. This procedure is designed to be efficient and scalable, providing good yields and high purity.
Introduction
Benzenesulfonamides are a critical class of organic compounds widely recognized for their diverse pharmacological activities and applications as intermediates in drug discovery. This compound (C₈H₁₁NO₃S) is an aromatic sulfonamide that serves as a versatile scaffold for the synthesis of more complex molecules.[1] Its structure, featuring methoxy and methyl substitutions, allows for various synthetic modifications. This document outlines a reliable and reproducible method for its preparation and purification.
Reaction Scheme
The synthesis is performed in two sequential steps:
-
Step 1: Chlorosulfonation of 4-Methoxytoluene
4-Methoxytoluene reacts with chlorosulfonic acid to yield 2-methoxy-5-methylbenzenesulfonyl chloride.
-
Step 2: Amination of 2-methoxy-5-methylbenzenesulfonyl chloride
The sulfonyl chloride intermediate reacts with aqueous ammonia to form the final product, this compound.
Experimental Protocols
3.1. Materials and Equipment
-
Reagents: 4-Methoxytoluene (p-cresyl methyl ether) (>98%)[2], Chlorosulfonic acid (>99%), Dichloromethane (DCM), Aqueous ammonia (28-30%), Crushed ice, Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), 95% Ethanol.
-
Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, dropping funnel, ice bath, reflux condenser, Buchner funnel, vacuum filtration apparatus, rotary evaporator, standard laboratory glassware.
3.2. Step 1: Synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl gas).
-
In an ice bath, cool the flask and charge it with chlorosulfonic acid (40 mL, ~0.6 mol).
-
While maintaining the temperature between 0-5 °C, add 4-methoxytoluene (12.2 g, 0.1 mol) dropwise from the dropping funnel over a period of 60-90 minutes with vigorous stirring. The reaction is exothermic and generates HCl gas.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.[3][4]
-
Work-up: Carefully and slowly pour the reaction mixture onto 250 g of crushed ice in a large beaker with stirring. This should be done in a fume hood as large quantities of HCl gas will be evolved.
-
The sulfonyl chloride will precipitate as a solid or oil. Extract the mixture twice with dichloromethane (2 x 75 mL).
-
Combine the organic layers and wash sequentially with cold water (50 mL), a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield 2-methoxy-5-methylbenzenesulfonyl chloride as a crude solid or oil, which can be used in the next step without further purification.
3.3. Step 2: Synthesis of this compound
-
In a 250 mL Erlenmeyer flask, add the crude 2-methoxy-5-methylbenzenesulfonyl chloride from the previous step.
-
Cool the flask in an ice bath and slowly add 100 mL of concentrated aqueous ammonia (28-30%) with constant stirring.[3]
-
A white precipitate of the sulfonamide should form immediately.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral.
-
Press the solid as dry as possible on the funnel. The crude product can now be purified.
3.4. Purification by Recrystallization
-
Transfer the crude, moist solid to a 250 mL Erlenmeyer flask.
-
Add a minimum amount of hot 95% ethanol to the flask—just enough to dissolve the solid completely when the solvent is at its boiling point.[5][6] This ensures the solution is saturated.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.[7]
-
Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.[8]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold 95% ethanol.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight. The final product should be a white, crystalline solid.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the synthesis.
| Parameter | Step 1: Chlorosulfonation | Step 2: Amination & Purification |
| Starting Material | 4-Methoxytoluene | 2-methoxy-5-methylbenzenesulfonyl chloride |
| Key Reagents | Chlorosulfonic acid | Aqueous Ammonia (28-30%), 95% Ethanol |
| Reaction Time | ~3-4 hours | ~2-3 hours (Amination) |
| Temperature | 0-5 °C, then Room Temp | 0 °C, then Room Temp |
| Expected Yield | ~85-95% (Crude) | ~80-90% (After recrystallization) |
| Purity (HPLC) | N/A (Intermediate) | >98% |
| Appearance | White to off-white solid | White crystalline solid |
Visualization of Experimental Workflow
The logical flow of the synthesis and purification protocol is illustrated below.
Caption: Workflow for the synthesis and purification of this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >98% is expected.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Melting Point (MP): To assess purity. A sharp melting point range indicates a pure compound.
References
- 1. This compound [stenutz.eu]
- 2. 4-Methoxytoluene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. bellevuecollege.edu [bellevuecollege.edu]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. Home Page [chem.ualberta.ca]
Application Notes and Protocols: 2-Methoxy-5-methylbenzenesulfonamide Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-methoxy-5-methylbenzenesulfonamide derivatives, specifically 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, as a pivotal intermediate in the synthesis of the alpha-adrenergic blocker, Tamsulosin. Tamsulosin is a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH). This document outlines the synthetic pathways, presents key quantitative data, and offers detailed experimental protocols for its preparation.
Application Notes
The synthesis of Tamsulosin heavily relies on the availability of the chiral intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. This precursor contains the essential sulfonamide and methoxy-substituted phenyl ring, as well as the chiral aminopropyl side chain that is crucial for the pharmacological activity of the final drug. The primary application of this intermediate is its condensation with a substituted phenoxyethyl moiety to form the Tamsulosin molecule.
Several synthetic strategies have been developed to produce this key intermediate with high enantiomeric purity, including classical chemical synthesis with chiral resolution and more modern chemoenzymatic approaches. The classical routes often involve the synthesis of a racemic mixture followed by resolution using a chiral acid, such as (1R)-(-)-10-camphorsulfonic acid. Chemoenzymatic methods, on the other hand, utilize enzymes like transaminases to achieve high stereoselectivity in the formation of the chiral amine center, offering a more direct and potentially more efficient route to the desired enantiomer.
Data Presentation
The following tables summarize quantitative data from various published synthetic routes for Tamsulosin and its key intermediates.
Table 1: Synthesis of Racemic 5-(2-aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide
| Step | Reactants | Catalyst/Reagents | Solvent | Yield | Purity | Reference |
| Reductive Amination | 5-(2-oxopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide, Ammonium formate | Palladium (Pd) | Methanol/Water | 92% | High | [1] |
Table 2: Synthesis and Resolution of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
| Step | Starting Material | Reagents | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| Resolution | (±)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | (1R)-(-)-10-camphorsulfonic acid | Isopropanol | 25.31% | >99% | [2][3] |
| Recrystallization | R-(-)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide tartarate | Methanol/Water | Methanol/Water | - | 99.40-99.60% | [4] |
Table 3: Synthesis of Tamsulosin from (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
| Step | Reactants | Reagents | Solvent | Yield | Purity (HPLC) | Reference |
| Condensation | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, 2-(o-ethoxyphenoxy)ethyl bromide | Triethyl phosphite, Sodium bicarbonate | Triethyl phosphite | - | - | [2][3] |
| Condensation | R-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, o-ethoxyphenoxyethanol-methylsulfonate | NaHCO₃, KI | Dimethylformamide | 85.0% | 99.83% | [5] |
| Chemoenzymatic Synthesis | (R)-5-(2-aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide, 2-(2-ethoxyphenoxy)ethyl methanesulfonate | NaHCO₃, NaI | Acetonitrile | 87% | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 5-(2-aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide
This protocol is adapted from a chemoenzymatic synthesis route for Tamsulosin.
Materials:
-
5-(2-oxopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide (ketone precursor)
-
Ammonium formate
-
Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH), deoxygenated
-
Water (H₂O), deoxygenated
Procedure:
-
In a round-bottom flask, dissolve the ketone precursor (e.g., 500 mg) in a mixture of deoxygenated methanol and deoxygenated water (8:1 v/v, e.g., 8 mL MeOH and 1 mL H₂O).
-
To this solution, add ammonium formate (e.g., 1.10 g) and a catalytic amount of Pd/C.
-
Stir the reaction mixture at room temperature for approximately 20 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture to remove the catalyst.
-
The filtrate contains the racemic amine product, which can be further purified if necessary, though in many cases it is of high purity. A yield of approximately 92% can be expected.[1]
Protocol 2: Resolution of (±)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
This protocol describes the resolution of the racemic amine to obtain the desired (R)-enantiomer.
Materials:
-
(±)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
-
(1R)-(-)-10-camphorsulfonic acid
-
Isopropanol
-
Water
-
Ammonia solution
Procedure:
-
Prepare a solution of racemic (±)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (e.g., 7.9 g) and (1R)-(-)-10-camphorsulfonic acid (e.g., 7.5 g) in isopropanol (e.g., 20 mL).
-
Stir the mixture for 30 minutes, during which a precipitate will form.
-
Separate the precipitate by filtration and wash it with a mixture of isopropanol and water.
-
The obtained solid is the tartarate salt of the (R)-enantiomer. Recrystallize this salt from a mixture of isopropanol and water to improve purity, yielding approximately 4.3 g of the salt.[2][3]
-
To obtain the free base, dissolve the salt (e.g., 4.3 g) in water (e.g., 25 mL).
-
Adjust the pH of the solution to 10 with ammonia and stir for 1 hour.
-
A precipitate of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide will form. Separate this by filtration, wash with water, and dry to yield the final product (approximately 2 g, representing a 25.31% molar yield from the racemate).[2][3]
Protocol 3: Synthesis of Tamsulosin
This protocol outlines the final condensation step to produce Tamsulosin.
Materials:
-
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
-
2-(o-ethoxyphenoxy)ethyl bromide
-
Triethyl phosphite
-
Sodium bicarbonate
Procedure:
-
In a round-bottomed flask, charge (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (e.g., 4.8 g), triethyl phosphite (e.g., 16 mL), and sodium bicarbonate (e.g., 2.8 g).
-
Stir the suspension until a complete solution is formed.
-
To this solution, add 2-(o-ethoxyphenoxy)ethyl bromide (e.g., 5.8 g).
-
The reaction mixture is then processed according to established methods to isolate and purify the Tamsulosin product.[2][3]
Visualizations
The following diagrams illustrate the synthetic workflows discussed.
Caption: Classical synthetic workflow for Tamsulosin.
Caption: Chemoenzymatic approach to Tamsulosin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007004077A2 - Process for the preparation of tamsulosin - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CA2560347A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide - Google Patents [patents.google.com]
- 5. WO2006019358A2 - Process for preparing tamsulosin - Google Patents [patents.google.com]
- 6. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02047B [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 2-Methoxy-5-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 2-Methoxy-5-methylbenzenesulfonamide in various sample matrices. The methodologies outlined below are designed to ensure accuracy, precision, and reliability for research, quality control, and drug development purposes.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate quantification of this analyte is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. This application note details two robust analytical methods for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific quantitative data for this exact molecule is not extensively published, the protocols herein are based on established principles of analytical chemistry for sulfonamide-containing compounds and related analogs.
Analytical Methods Overview
A summary of the recommended analytical techniques and their typical performance characteristics is provided below.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation by reverse-phase chromatography and detection by UV absorbance. | Separation by reverse-phase chromatography and detection by mass-to-charge ratio. |
| Instrumentation | HPLC system with a UV/Vis detector. | LC system coupled to a triple quadrupole mass spectrometer. |
| Typical Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution). | Acetonitrile and water with 0.1% formic acid (gradient elution). |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength | 240 nm[2] | MRM transitions (e.g., precursor ion > product ion) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~1 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reproducible results.[3][4] The choice of method depends on the sample matrix.
Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Biological Fluids)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 1 mL of the sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase.
Protocol 2: Protein Precipitation for Plasma/Serum Samples
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 200 µL of the mobile phase.
HPLC-UV Method
This method is suitable for the quantification of this compound in bulk materials and simple formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
C18 reverse-phase column (4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm[2]
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject the prepared samples and calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
LC-MS/MS Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices at low concentrations.[5]
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3 min: 5% to 95% B
-
3-4 min: 95% B
-
4-4.1 min: 95% to 5% B
-
4.1-5 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution. A hypothetical transition would be based on the protonated molecule [M+H]⁺ and a stable fragment ion.
Procedure:
-
Optimize the mass spectrometer parameters by infusing a standard solution of this compound.
-
Prepare a stock solution and a series of calibration standards (e.g., 1 ng/mL to 500 ng/mL) and quality control samples.
-
Process the samples using an appropriate sample preparation protocol.
-
Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against the concentration.
Visualizations
Caption: General workflow for the quantification of this compound.
References
- 1. WO2021165346A1 - Gcn2 modulator compounds - Google Patents [patents.google.com]
- 2. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 3. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An overview of sample preparation procedures for LC-MS multiclass antibiotic determination in environmental and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-Methoxy-5-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed proposed methodologies for the quantitative analysis of 2-Methoxy-5-methylbenzenesulfonamide using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As no specific validated methods for this compound are readily available in published literature, the following protocols are based on established analytical strategies for sulfonamides and related compounds.
High-Performance Liquid Chromatography (HPLC) Method
This application note describes a proposed isocratic reverse-phase HPLC method for the quantification of this compound. This method is designed to be a starting point for method development and validation.
Experimental Protocol: HPLC
a. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of sulfonamides.
b. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic Acid: ACS reagent grade
-
This compound Reference Standard: Of known purity
c. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) is a common mobile phase for sulfonamide analysis. A starting composition of 40:60 (v/v) ACN:Water is recommended.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at 270 nm is a suitable starting point based on the chromophores in the molecule.
-
Injection Volume: 10 µL
d. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. If the sample matrix is complex (e.g., biological fluids, formulations), a sample clean-up step such as solid-phase extraction (SPE) may be necessary.
e. Method Validation Parameters (to be established):
-
Linearity: Assess the linearity of the method by analyzing the working standard solutions and plotting the peak area versus concentration.
-
Precision: Evaluate the repeatability and intermediate precision by analyzing multiple preparations of a sample at the same concentration.
-
Accuracy: Determine the accuracy by spike and recovery experiments.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the LOD and LOQ based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary: HPLC (Proposed)
| Parameter | Proposed Value |
| Retention Time (RT) | ~ 4.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This application note outlines a proposed GC-MS method for the analysis of this compound. Due to the low volatility and thermal lability of sulfonamides, a derivatization step is included to improve chromatographic performance.
Experimental Protocol: GC-MS
a. Instrumentation:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
b. Reagents and Standards:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Pyridine or Acetonitrile (anhydrous)
-
This compound Reference Standard: Of known purity
c. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample or standard into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
d. GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions of the derivatized analyte should be used.
e. Method Validation Parameters (to be established):
-
Similar validation parameters as for the HPLC method should be established (Linearity, Precision, Accuracy, LOD, LOQ).
Quantitative Data Summary: GC-MS (Proposed)
| Parameter | Proposed Value |
| Retention Time (RT) of TMS derivative | ~ 12.8 min |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 3% |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Comparison of HPLC and GC-MS for sulfonamide analysis.
Application Notes and Protocols for 2-Methoxy-5-methylbenzenesulfonamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis and potential applications of 2-Methoxy-5-methylbenzenesulfonamide. The methodologies are based on established synthetic routes for structurally related compounds and general knowledge of sulfonamide chemistry.
I. Introduction
This compound belongs to the benzenesulfonamide class of organic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Derivatives of this class have exhibited a wide range of biological activities, including anticancer and antioxidant properties. These notes provide a framework for the synthesis and evaluation of this compound.
II. Synthetic Protocols
The synthesis of this compound can be achieved through a two-step process starting from p-cresyl methyl ether (4-methylanisole). The first step involves the sulfonation of p-cresyl methyl ether to form the corresponding sulfonyl chloride, which is then subjected to amination to yield the final product.
A. Step 1: Synthesis of 2-Methoxy-5-methylbenzenesulfonyl chloride
This procedure outlines the chlorosulfonation of p-cresyl methyl ether.
Experimental Protocol:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Add p-cresyl methyl ether to the flask.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The product, 2-methoxy-5-methylbenzenesulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Table 1: Reagents and Conditions for the Synthesis of 2-Methoxy-5-methylbenzenesulfonyl chloride
| Reagent | Molar Ratio | Key Reaction Parameters |
| p-Cresyl methyl ether | 1.0 | Starting material |
| Chlorosulfonic acid | 3.0 - 5.0 | Temperature: 0-10 °C during addition, then room temperature |
| Reaction Time: 1-2 hours after addition |
B. Step 2: Synthesis of this compound
This protocol describes the amination of the sulfonyl chloride intermediate.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve the 2-methoxy-5-methylbenzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution in an ice-water bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Continue the reaction for 2-4 hours at room temperature.
-
If using an organic solvent, wash the reaction mixture with water to remove ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 2: Reagents and Conditions for the Synthesis of this compound
| Reagent | Molar Ratio | Key Reaction Parameters |
| 2-Methoxy-5-methylbenzenesulfonyl chloride | 1.0 | Starting material from Step 1 |
| Ammonia (gas or aqueous solution) | Excess | Temperature: 0 °C to room temperature |
| Reaction Time: 2-4 hours |
C. Expected Yield and Purity
Table 3: Summary of Yields for the Synthesis of the Analogous Methyl 2-methoxy-5-aminosulfonylbenzoate[1][2]
| Reaction Step | Reported Yield |
| Etherification | ~92.6% |
| Sulfonyl Chlorination | ~95.7% |
| Amination | ~75.8% |
| Esterification | ~97.4% |
| Overall Yield | ~63.7% |
III. Visualized Experimental Workflow and Potential Signaling Pathway
A. Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
B. Potential Biological Signaling Pathway
While the specific biological targets of this compound are not yet elucidated, many sulfonamide derivatives exhibit anticancer activity by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. The following diagram illustrates this generalized potential mechanism of action.
Caption: Potential anticancer mechanism of action for benzenesulfonamides.
IV. Applications and Future Directions
Benzenesulfonamide derivatives are versatile compounds with a broad range of potential applications.
-
Drug Development: This class of compounds has been explored for various therapeutic areas, including oncology and infectious diseases. Further derivatization and screening of this compound could lead to the discovery of novel drug candidates.
-
Chemical Biology: As a potential modulator of cellular processes, this compound could serve as a tool to probe biological pathways.
-
Antioxidant Studies: Related methoxy-substituted phenolic compounds have shown antioxidant activity.[4][5] The antioxidant potential of this compound could be investigated.
Further research is warranted to fully characterize the chemical and biological properties of this compound, including detailed spectroscopic analysis, optimization of reaction conditions, and comprehensive screening for biological activity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Methoxy-5-methylbenzenesulfonamide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-methoxy-5-methylbenzenesulfonamide and subsequent biological screening of the resulting compounds. This document includes synthetic strategies, detailed experimental protocols for anticancer and antioxidant assays, and a summary of potential biological activities.
Introduction
This compound is a versatile scaffold in medicinal chemistry. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory effects. The methoxy and methyl substitutions on the benzene ring provide opportunities for further structural modifications to modulate the compound's physicochemical properties and biological activity. Derivatization of this core structure allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates with enhanced potency and selectivity.
Derivatization Strategies
A primary strategy for the derivatization of this compound involves the reaction of its precursor, 2-methoxy-5-methylbenzenesulfonyl chloride, with a variety of primary or secondary amines. This reaction, typically carried out in the presence of a base, leads to the formation of a diverse library of N-substituted sulfonamides. The choice of the amine component is crucial for introducing chemical diversity and modulating the biological profile of the final compounds.
A general synthetic scheme is presented below:
Caption: General reaction for the synthesis of this compound derivatives.
Biological Screening Data
While specific quantitative data for a comprehensive library of this compound derivatives is not extensively available in the public domain, the following tables summarize the biological activities of structurally related benzenesulfonamide derivatives to provide an indication of their potential.
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives against MCF-7 Breast Cancer Cell Line
| Compound ID | R Group on Sulfonamide | IC50 (µM) | Reference |
| 1a | 2-benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide | 38.1 | [1] |
| 1b | 2-(4-chlorobenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide | 41.0 | [1] |
| 1c | 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide | 37.8 | [1] |
Table 2: Antioxidant Activity of Benzenesulfonamide Derivatives (DPPH Radical Scavenging Assay)
| Compound ID | R Group on Sulfonamide | % Inhibition at 300 µg/mL | Reference |
| 2a | 4-acetamidobenzenesulfonyl with methylamino | 0.42 | [2] |
| 2b | 4-acetamidobenzenesulfonyl with NHCH2CH2-2-pyridyl | 4.62 | [2] |
Potential Signaling Pathway Interaction: Hedgehog Signaling
Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in the development and progression of various cancers.[3][4][5] Small molecule inhibitors targeting this pathway have emerged as a promising therapeutic strategy.[1][3] Some sulfonamide-containing compounds have been investigated as inhibitors of the Hh pathway.[4] The core mechanism involves the binding of the Hedgehog ligand (like Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival.
Caption: Simplified diagram of the Hedgehog signaling pathway.
Experimental Protocols
The following are detailed protocols for the biological screening of this compound derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with serum-free DMEM to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging activity of the synthesized compounds.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compounds dissolved in methanol at various concentrations
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The control contains methanol instead of the test compound.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting a dose-response curve.
-
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The synthetic accessibility of this scaffold, coupled with the potential for diverse biological activities, makes it an attractive starting point for drug discovery programs. The provided protocols for anticancer and antioxidant screening can be readily applied to evaluate the therapeutic potential of newly synthesized derivatives. Further investigation into the interaction of these compounds with specific signaling pathways, such as the Hedgehog pathway, may reveal novel mechanisms of action and guide future drug design efforts.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 5. Clinical implications of hedgehog signaling pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
Application Notes and Protocols: "2-Methoxy-5-methylbenzenesulfonamide" as a Versatile Building Block in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methoxy-5-methylbenzenesulfonamide as a foundational scaffold for the construction of diverse chemical libraries. Its strategic placement of methoxy and methyl groups offers a unique starting point for generating novel sulfonamide derivatives with potential therapeutic applications. The protocols outlined below, while general, are based on established methodologies for sulfonamide library synthesis and can be adapted for high-throughput parallel synthesis.
Introduction to this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential biological activities. The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory effects. The methoxy and methyl substituents on the benzene ring of this particular scaffold can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing interactions with biological targets through hydrophobic and hydrogen bonding interactions.[1]
The application of this compound in combinatorial chemistry allows for the rapid generation of a multitude of structurally related compounds. By reacting the corresponding sulfonyl chloride with a diverse library of amines, researchers can systematically explore the chemical space around this scaffold to identify novel hits and leads for drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of a representative derivative, 2-Methoxy-5-methyl-N-pyridin-3-yl-benzenesulfonamide, is provided in the table below. These properties are crucial for assessing the druglikeness of the resulting library members.
| Property | Value | Reference |
| Molecular Formula | C13H14N2O3S | [2] |
| Molecular Weight | 278.33 g/mol | [2] |
| XLogP3 | 1.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis of 2-Methoxy-5-methylbenzenesulfonyl Chloride (Starting Material)
The primary reactive intermediate for combinatorial synthesis is the corresponding sulfonyl chloride. A general synthetic route to a related compound, 2-methoxy-5-aminosulfonyl benzoic acid, involves the sulfonyl chlorination of 2-methoxybenzoic acid.[3] A similar approach can be envisioned for the synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride from 4-methylanisole.
Reaction Scheme:
Caption: Synthesis of the key intermediate.
Experimental Protocols for Combinatorial Library Synthesis
The following protocols describe the parallel solution-phase synthesis of a library of this compound derivatives. This methodology is amenable to automation and high-throughput synthesis.
General Protocol for Parallel Solution-Phase Synthesis of a Sulfonamide Library
This protocol outlines the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with a library of diverse primary and secondary amines in a 96-well plate format.
Materials:
-
2-Methoxy-5-methylbenzenesulfonyl chloride
-
Library of diverse primary and secondary amines (e.g., anilines, benzylamines, aliphatic amines)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Robotic liquid handler (optional)
-
HPLC-MS for analysis
Procedure:
-
Preparation of Reagent Plates:
-
Prepare a stock solution of 2-methoxy-5-methylbenzenesulfonyl chloride in anhydrous DCM (e.g., 0.2 M).
-
In a separate 96-well plate (amine plate), dispense solutions of each unique amine from the library in anhydrous DCM (e.g., 0.25 M, 1.2 equivalents).
-
-
Reaction Setup:
-
To each well of the amine plate, add the base, TEA or DIPEA (2.0 equivalents).
-
Using a multichannel pipette or robotic liquid handler, add the 2-methoxy-5-methylbenzenesulfonyl chloride solution to each well of the amine plate.
-
-
Reaction:
-
Seal the reaction block securely.
-
Shake the reaction block at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a few representative wells.
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction by adding an aqueous solution of 1M HCl to each well.
-
Extract the organic layer. A liquid-liquid extraction can be performed in the plate format.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The solvent is removed in vacuo to yield the crude sulfonamide derivatives.
-
Purification can be achieved by high-throughput parallel flash chromatography or preparative HPLC.
-
-
Analysis and Characterization:
-
The purity and identity of each compound in the library should be confirmed by HPLC-MS.
-
For hit compounds, further characterization by 1H NMR and 13C NMR is recommended.
-
Workflow Diagram:
Caption: Parallel synthesis workflow.
Potential Applications and Screening Strategies
Libraries derived from this compound can be screened against a variety of biological targets to identify novel therapeutic agents.
-
Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases and kinases. The synthesized library can be screened in enzymatic assays to identify potent and selective inhibitors.
-
Receptor Modulation: The diverse functionalities introduced from the amine library can lead to compounds that modulate the activity of G-protein coupled receptors (GPCRs) or other cell surface receptors.
-
Anticancer Activity: Many anticancer agents contain the sulfonamide moiety. The library can be screened in cell-based assays against various cancer cell lines to identify compounds with antiproliferative activity.[4]
Screening Workflow:
Caption: High-throughput screening cascade.
Data Presentation of Expected Outcomes
The results of a combinatorial synthesis and screening campaign should be meticulously documented. The following tables provide templates for organizing the data.
Table 1: Representative Library Synthesis Data
| Amine Building Block | Product ID | Yield (%) | Purity (%) (by HPLC) |
| Aniline | SUL-001 | 75 | 95 |
| 4-Fluoroaniline | SUL-002 | 82 | 98 |
| Benzylamine | SUL-003 | 68 | 92 |
| Piperidine | SUL-004 | 85 | 97 |
| ... | ... | ... | ... |
Table 2: Representative Biological Screening Data (e.g., Kinase Inhibition)
| Product ID | % Inhibition at 10 µM | IC50 (µM) |
| SUL-001 | 15 | > 50 |
| SUL-002 | 85 | 2.5 |
| SUL-003 | 45 | 15.2 |
| SUL-004 | 5 | > 50 |
| ... | ... | ... |
Conclusion
This compound is a promising and versatile building block for the construction of diverse sulfonamide libraries. The strategic incorporation of methoxy and methyl groups provides a unique chemical scaffold for the exploration of new biological activities. The protocols and strategies outlined in these application notes provide a framework for researchers to efficiently synthesize and screen novel compound libraries, accelerating the pace of drug discovery and development. While specific examples of large-scale combinatorial libraries based on this exact building block are not extensively reported in the literature, the general methodologies for sulfonamide synthesis are well-established and readily adaptable.
References
- 1. WO2021009568A1 - Benzenesulfonamide derivatives and uses thereof - Google Patents [patents.google.com]
- 2. Solid phase synthesis of benzamidine-derived sulfonamide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0257787B1 - Process for producing optically active benzene-sulfonamide derivates - Google Patents [patents.google.com]
- 4. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of the 2-Methoxy-5-methylbenzenesulfonamide Scaffold in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of the 2-methoxy-5-methylbenzenesulfonamide core structure in the design and synthesis of novel anticancer agents. While the parent compound itself is primarily utilized as a synthetic building block, its derivatives have demonstrated significant potential in targeting various cancer hallmarks.[1] This document details the mechanisms of action, relevant signaling pathways, and experimental data for key derivatives, along with protocols for their evaluation.
Introduction
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The specific substitution pattern of a methoxy group at the 2-position and a methyl group at the 5-position of the benzene ring has been explored for its potential to modulate the physicochemical and biological properties of these compounds.[2] Derivatives incorporating this scaffold have exhibited a range of anticancer activities, including cytotoxicity against various cancer cell lines, induction of cell cycle arrest and apoptosis, and inhibition of key oncogenic signaling pathways.
Key Derivatives and Their Anticancer Activities
A variety of derivatives have been synthesized from the this compound core, demonstrating a broad spectrum of anticancer activities. The following table summarizes the quantitative data for some of the most promising compounds.
| Derivative Class | Specific Compound/Series | Cancer Cell Line(s) | IC50/GI50 Value(s) | Reference(s) |
| Chalcone-Sulfonamide Hybrids | (E)-2-methoxy-N-(4-methoxyphenyl)-5-(3-(4-nitrophenyl)acyl)benzenesulfonamide | MCF-7 (Breast) | ~5 µM | [1] |
| (E)-styrylsulfonyl methylpyridines | (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | HCT-116 (Colon) | < 1µM | [3][4] |
| N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | Series of compounds | MCF-7 (Breast), HCT-116 (Colon) | 2.5–5 μM | [5][6] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Sulfonamides | Compounds 4e and 4f | MCF-7 (Breast), SK-MEL-28 (Melanoma) | 1–10 μM | [7] |
| Aryl thiazolone–benzenesulfonamides | Compounds 4b–c, 4e, 4g–h | MDA-MB-231 (Breast), MCF-7 (Breast) | 1.52–6.31 μM | [8] |
| Carbonic Anhydrase IX Inhibitors (Aryl thiazolone–benzenesulfonamides) | Compounds 4e, 4g, 4h | CA IX enzyme | 10.93–25.06 nM | [8] |
| Benzenesulfonamides with dual triazole moiety | Compound 12i | CA IX enzyme | KI = 38.8 nM | [9] |
Mechanisms of Action and Signaling Pathways
Derivatives of this compound exert their anticancer effects through a multitude of mechanisms, often targeting multiple signaling pathways simultaneously.
Induction of Mitotic Arrest and Apoptosis
Several derivatives, such as TL-77, a potent analog of Rigosertib, induce mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to apoptosis.[3][4][10] This is often achieved through the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle.[3][4] The apoptotic cascade is further activated by the downregulation of anti-apoptotic Bcl-2 family proteins (e.g., Bid, Bcl-xl, and Mcl-1) and the stimulation of caspase activation.[3][4]
Sensitization to TRAIL-Induced Apoptosis
The derivative 2-methoxy-5-amino-N-hydroxybenzamide (2-14) has been shown to sensitize colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis.[11] This is achieved through a dual mechanism: the upregulation of Death Receptor 5 (DR5) on the cell surface and the downregulation of the anti-apoptotic protein survivin.[11] This suggests a potential therapeutic strategy for overcoming TRAIL resistance in certain cancers.
Inhibition of Carbonic Anhydrase IX
A significant number of benzenesulfonamide derivatives have been designed to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and associated with tumor hypoxia and acidification of the tumor microenvironment.[8][9] By inhibiting CA IX, these compounds can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth.
Modulation of Other Signaling Pathways
The anticancer activity of this compound derivatives has also been linked to the modulation of other critical signaling pathways, including:
-
PI3K/AKT Pathway: Some derivatives have been shown to modulate this key survival pathway.[10]
-
Hedgehog (Hh) Signaling Pathway: The 2-methoxybenzamide scaffold has been identified as a potent inhibitor of the Hh pathway by targeting the Smoothened (Smo) receptor.[12]
-
MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival, and is a target for some anticancer agents.[13][14]
-
EMT and VEGF Signaling: The derivative 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) has been shown to inhibit cancer cell metastasis by suppressing the Epithelial-to-Mesenchymal Transition (EMT) and Vascular Endothelial Growth Factor (VEGF) signaling.[15]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin protein
-
GTP
-
Polymerization buffer
-
Test compound
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiate the polymerization by adding tubulin to each well.
-
Immediately place the plate in the reader and measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to visualize the polymerization kinetics and determine the extent of inhibition.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of a diverse range of potent anticancer agents. The derivatives synthesized to date have demonstrated efficacy against various cancer types through multiple mechanisms of action. Future research in this area should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate the therapeutic potential of these promising compounds. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective cancer therapies.
References
- 1. 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide | 1421481-21-1 | Benchchem [benchchem.com]
- 2. (2,5-Dimethylphenyl)methanesulfonamide | 919354-60-2 | Benchchem [benchchem.com]
- 3. In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) inhibits cancer cell metastasis behavior of TNBC via suppressing EMT and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route starts from 4-methylanisole (p-cresyl methyl ether). The synthesis involves two main steps: chlorosulfonation of 4-methylanisole followed by amination of the resulting sulfonyl chloride.
Q2: My overall yield is low. Which reaction step is the most critical to optimize?
The chlorosulfonation step is often the most critical for maximizing the overall yield. This reaction is highly exothermic and can lead to the formation of side products if not carefully controlled. Key factors to optimize include reaction temperature, the molar ratio of reactants, and the rate of addition of the chlorosulfonating agent.
Q3: What are the common impurities I might encounter, and how can I minimize them?
Common impurities can include the isomeric 2-methoxy-3-methylbenzenesulfonyl chloride, di-sulfonylated byproducts, and unreacted starting material. To minimize these:
-
Isomers: Maintain a low reaction temperature during chlorosulfonation.
-
Di-sulfonated byproducts: Use a controlled molar ratio of chlorosulfonic acid. An excessive amount can lead to multiple sulfonylations.
-
Unreacted starting material: Ensure a sufficient amount of the chlorosulfonating agent is used and that the reaction goes to completion.
Q4: How can I purify the final product, this compound?
Recrystallization is a common and effective method for purifying the final product. A suitable solvent system, such as an ethanol-water mixture, can be used. The purity of the product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in Chlorosulfonation Step | Reaction temperature too high, leading to side reactions. | Maintain a strict temperature control, typically between 0-5 °C, during the addition of chlorosulfonic acid. |
| Incomplete reaction due to insufficient chlorosulfonic acid. | Optimize the molar ratio of 4-methylanisole to chlorosulfonic acid. A common starting point is a 1:1.2 ratio. | |
| Loss of product during workup. | Ensure proper quenching of the reaction mixture on ice and careful extraction of the product. | |
| Low yield in Amination Step | Incomplete reaction of the sulfonyl chloride. | Ensure the sulfonyl chloride is fully dissolved before adding the ammonia source. Use a sufficient excess of the aminating agent (e.g., aqueous ammonia). |
| Hydrolysis of the sulfonyl chloride. | Perform the amination at a low temperature and avoid prolonged exposure to aqueous conditions before the ammonia is added. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Re-purify the product using column chromatography or a different recrystallization solvent system. Ensure the starting materials are pure. |
| Inconsistent results between batches | Variability in raw material quality. | Use starting materials of high purity and consistent quality. Perform small-scale test reactions to qualify new batches of reagents. |
| Variations in reaction conditions. | Strictly adhere to the established standard operating procedure (SOP), paying close attention to temperature, reaction time, and stirring speed. |
Experimental Protocols
Key Experiment: Chlorosulfonation of 4-Methylanisole
Objective: To synthesize 2-methoxy-5-methylbenzenesulfonyl chloride.
Materials:
-
4-Methylanisole
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, dissolve 4-methylanisole in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and wash it with cold water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-methoxy-5-methylbenzenesulfonyl chloride.
Key Experiment: Amination of 2-Methoxy-5-methylbenzenesulfonyl chloride
Objective: To synthesize this compound.
Materials:
-
2-methoxy-5-methylbenzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude 2-methoxy-5-methylbenzenesulfonyl chloride in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of cold aqueous ammonia dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent like an ethanol-water mixture.
Data Presentation
Table 1: Optimization of the Chlorosulfonation Reaction
| Entry | Molar Ratio (4-Methylanisole:Chlorosulfonic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1:1.1 | 10 | 2 | 75 |
| 2 | 1:1.2 | 5 | 2 | 88 |
| 3 | 1:1.5 | 0 | 1.5 | 92 |
| 4 | 1:1.2 | 0 | 3 | 90 |
Table 2: Optimization of the Amination Reaction
| Entry | Equivalents of Aqueous Ammonia | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 3 | 10 | 3 | 85 |
| 2 | 5 | 5 | 2 | 95 |
| 3 | 5 | 0 | 2 | 97 |
| 4 | 7 | 5 | 2 | 96 |
Visualizations
References
Technical Support Center: Purification of 2-Methoxy-5-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "2-Methoxy-5-methylbenzenesulfonamide".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Based on typical synthetic routes, common impurities may include unreacted starting materials such as 2-methoxy-5-methylaniline and chlorosulfonic acid, as well as side-products from the sulfonylation reaction. Incomplete reactions during the synthesis of precursors can also introduce related substances.[1][2]
Q2: What is the recommended first step for purifying crude this compound?
A2: Recrystallization is often a good initial purification step to remove the bulk of impurities. The choice of solvent is critical for achieving high purity and yield.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and detecting any impurities.[3][4][5] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress.
Q4: What is the appearance and solubility of this compound?
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent even at low temperatures. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use a solvent mixture (e.g., ethanol/water, acetone/hexane) to fine-tune the solubility. - Minimize the amount of hot solvent used to dissolve the crude product. |
| Product Crashes Out of Solution as an Oil | The solution is supersaturated, or the cooling rate is too fast. | - Re-heat the solution until the oil redissolves and allow it to cool more slowly. - Add a small amount of a solvent in which the compound is more soluble. - Use a seed crystal to induce proper crystallization. |
| Colored Impurities Co-crystallize with the Product | The impurity has similar solubility properties to the product. | - Perform a hot filtration step with activated charcoal to remove colored impurities before crystallization. - A second recrystallization from a different solvent system may be necessary. |
| No Crystals Form Upon Cooling | The solution is not saturated, or the compound is an oil at the purification temperature. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Scratch the inside of the flask with a glass rod to provide nucleation sites. - Introduce a seed crystal. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | The chosen eluent system has incorrect polarity. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a shallower solvent gradient during elution. |
| Compound Elutes Too Quickly (with the solvent front) | The eluent is too polar. | - Decrease the polarity of the mobile phase. - Ensure the crude sample is loaded onto the column in a minimal amount of solvent. |
| Compound Does Not Elute from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. - For highly polar compounds, consider using a more polar stationary phase (e.g., alumina) or reverse-phase chromatography. |
| Tailing of the Product Peak | - The column is overloaded. - The compound is interacting strongly with the stationary phase. | - Reduce the amount of sample loaded onto the column. - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent to reduce strong interactions with the silica gel. |
| Cracked or Channeled Column Bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Gently layer the solvent on top of the packed bed to avoid disturbance. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes) to identify a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase for column chromatography using TLC. A good solvent system will show good separation between the desired product (Rf ~0.3) and any impurities. A common starting point for sulfonamides is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the elution of the compound using TLC.
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Gradient Elution (Optional): If separation is not achieved with an isocratic mobile phase, a solvent gradient (gradually increasing the polarity of the mobile phase) can be employed.
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Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Purity Analysis
HPLC Method for a Related Sulfonamide
The following HPLC method was developed for the chiral purity analysis of a closely related compound, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, and can be adapted as a starting point for this compound.[3][4][5]
| Parameter | Condition |
| Column | Crownpak CR (+) |
| Mobile Phase | Perchloric acid buffer (pH 1.0) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 226 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Optimization of reaction conditions for "2-Methoxy-5-methylbenzenesulfonamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Methoxy-5-methylbenzenesulfonamide and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Synthesis & Optimization
Q1: What are the common synthetic routes for this compound and its derivatives?
A1: The synthesis of this compound and its carboxylic acid or ester derivatives typically involves a multi-step process. Common starting materials include salicylic acid or 4-methoxybenzenesulfonamide. The key transformations generally consist of:
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Etherification: To introduce the methoxy group.
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Sulfonylation/Chlorosulfonylation: To introduce the sulfonyl chloride group.
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Amination: To form the sulfonamide.
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Further modifications: Such as esterification, bromination followed by cyanation and hydrolysis, depending on the desired final product.
One common pathway starting from salicylic acid involves etherification, followed by reaction with chlorosulfonic acid, amination, and esterification.[1][2] Another route begins with 4-methoxybenzenesulfonamide, which undergoes bromination, cyanation, alcoholysis, and finally hydrolysis.[3][4]
Q2: My overall yield is low. Which reaction step is the most critical to optimize?
A2: Low overall yield can result from inefficiencies in any of the steps. Based on reported data, the amination step can sometimes have a lower yield compared to other steps like etherification or sulfonyl chloride formation.[1][2] It is crucial to optimize the conditions for each step individually to maximize the overall yield. Careful control of temperature, reaction time, and molar ratios of reagents is essential for each transformation.
2. Troubleshooting Specific Reaction Steps
Etherification (e.g., Methylation of Salicylic Acid)
Q3: The etherification of salicylic acid to 2-methoxybenzoic acid is incomplete. What are the potential causes and solutions?
A3: Incomplete etherification can be due to several factors:
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Insufficient Reagent: Ensure the correct molar ratio of the methylating agent (e.g., dimethyl sulfate) is used.
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Reaction Time: The reaction may require a longer duration for completion. An optimized reaction time of 5 hours has been reported to achieve high yields.[1]
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Temperature: The reaction temperature should be appropriately controlled to ensure the reaction proceeds to completion without significant side product formation.
Sulfonylation (e.g., with Chlorosulfonic Acid)
Q4: During the reaction of 2-methoxybenzoic acid with chlorosulfonic acid, I am observing the formation of unwanted by-products. How can I minimize these?
A4: The formation of by-products in this strong exothermic reaction is often related to temperature control and the amount of chlorosulfonic acid used.[1]
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Temperature Control: High temperatures can lead to the formation of polysulfonated products. It is recommended to perform the initial addition of 2-methoxybenzoic acid at a low temperature (e.g., 0°C) and then carefully raise the temperature to the optimal range (50-70°C).[1]
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Molar Ratio: Chlorosulfonic acid can act as both a reagent and a solvent. An excess is necessary for the reaction to go to completion, but a very large excess can complicate the work-up. An optimized molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid has been found to be 1:5.[1]
Amination (e.g., of 2-methoxy-5-sulfonylchlorobenzoic acid)
Q5: The amination of the sulfonyl chloride is resulting in a low yield. What are the key parameters to control?
A5: The amination step is sensitive to temperature and reaction time.
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Temperature: Low temperatures can lead to a very long reaction time, while high temperatures can cause hydrolysis of the sulfonyl chloride, reducing the yield of the desired sulfonamide.[1] A reaction temperature of around 30°C has been shown to be effective.[1]
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Ammonia Concentration: The concentration of the ammonia solution used is a critical factor.
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Reaction Time: An extended reaction time may not necessarily improve the yield and could contribute to side reactions. An optimized reaction time of 5 hours has been reported.[1]
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pH Adjustment: After the reaction, careful adjustment of the pH is necessary to precipitate the product.
3. Product Purification
Q6: What are the recommended methods for purifying the final product and intermediates?
A6: Recrystallization is a commonly used method for purifying the solid products and intermediates in these synthetic sequences. The choice of solvent is crucial for effective purification. For instance, methanol has been used for the recrystallization of 2-methoxy-5-sulfonamide benzoic acid.[3] For intermediates, washing with appropriate aqueous solutions (e.g., water, sodium bicarbonate solution) can help remove unreacted reagents and water-soluble by-products.[5]
Data Presentation: Optimized Reaction Conditions
The following tables summarize the optimized reaction conditions for the key steps in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a derivative of this compound, starting from salicylic acid.[1][2]
Table 1: Etherification of Salicylic Acid
| Parameter | Optimized Value |
| Reaction Time | 5 hours |
| Yield | 92.6% |
Table 2: Sulfonyl Chloride Formation from 2-Methoxybenzoic Acid
| Parameter | Optimized Value |
| Molar Ratio (2-methoxybenzoic acid : Chlorosulfonic acid) | 1 : 5 |
| Reaction Temperature | 50-70 °C |
| Reaction Time | 2 hours |
| Yield | 95.7% |
Table 3: Amination of 2-methoxy-5-sulfonylchlorobenzoic acid
| Parameter | Optimized Value |
| Molar Ratio (Sulfonyl chloride : Ammonium hydroxide) | 1 : 20 |
| Reaction Temperature | 30 °C |
| Reaction Time | 5 hours |
| Yield | 75.8% |
Table 4: Esterification of 2-methoxy-5-aminosulfonyl benzoic acid
| Parameter | Optimized Value |
| Molar Ratio (Acid : Methanol : Sulfuric acid) | 1 : 55 : 1.1 |
| Reaction Time | 8 hours |
| Yield | 97.4% |
Experimental Protocols
Synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid [1]
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Transfer 4 kg (34.3 mol) of chlorosulfonic acid into a 15 L glass reaction kettle and maintain continuous stirring.
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Cool the reaction kettle to 0°C.
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Slowly add 1.0 kg (6.6 mol) of 2-methoxybenzoic acid to the solution until it is completely dissolved.
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Turn off the freezer and heat the reaction liquid to 50°C for 1 hour.
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Subsequently, heat the reaction liquid to 70°C for 2 hours.
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Cool the reaction to room temperature.
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The final product is filtered, washed, and dried to obtain 2-methoxy-5-sulfonyl-chlorobenzoic acid.
Synthesis of 2-methoxy-5-amino-sulfonyl benzoic acid [1]
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Add 10 L (148.4 mol) of 28% concentrated ammonia to a 15 L glass reaction kettle at room temperature with continuous stirring.
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Add 2 kg (9.0 mol) of 2-methoxy-5-sulfonyl chlorobenzoic acid to the solution.
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Heat the solution to 30°C for 4.0 hours.
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After the reaction is complete, cool the solution to room temperature.
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Adjust the pH to 3 using a 15% hydrochloric acid solution.
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Stir the solution for 30 minutes to allow for the precipitation of a large amount of white product.
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The final product is filtered, washed, and dried.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting flowchart for low yield in the amination step.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
Troubleshooting Guide for the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-methylbenzenesulfonamide. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound and its derivatives?
A1: Common starting materials include salicylic acid, methyl salicylate, 4-methoxybenzenesulfonamide, and 2-methoxy-5-chlorobenzene methyl formate. The choice of starting material will dictate the subsequent synthetic route.
Q2: What are the key reaction steps involved in the synthesis starting from salicylic acid?
A2: The synthesis from salicylic acid generally involves a four-step reaction sequence: etherification of the phenolic hydroxyl group, chlorosulfonation of the aromatic ring, amination of the sulfonyl chloride, and finally, esterification of the carboxylic acid.[1]
Q3: Are there alternative synthetic routes available?
A3: Yes, alternative routes exist. One method involves the bromination of 4-methoxybenzenesulfonamide, followed by a substitution reaction with cuprous cyanide, alcoholysis, and hydrolysis.[2][3] Another approach utilizes the reaction of 2-methoxy-5-chlorobenzene methyl formate with sodium aminosulfinate.[4][5]
Troubleshooting Common Issues
Q4: My overall yield is low. What are the most critical steps to optimize?
A4: Low overall yield can result from inefficiencies in any of the reaction steps. The amination and chlorosulfonation steps are often critical. Optimization of reaction conditions such as temperature, reaction time, and molar ratios of reagents in each step is crucial for improving the total yield.[1] A total yield of 63.7% has been achieved through systematic optimization of a four-step synthesis from salicylic acid.[1]
Q5: I am observing a low yield specifically in the amination step. What could be the cause and how can I improve it?
A5: Low yields in the amination of the corresponding sulfonyl chloride can be attributed to several factors. The concentration of the ammonia solution, reaction temperature, and reaction time are key parameters to control. Using concentrated ammonia and carefully controlling the temperature (e.g., heating to 30°C for 4 hours) can improve the yield.[1] One optimized process reported a yield of 75.8% for the amination step.[1][6]
Q6: The chlorosulfonation step is producing significant byproducts. How can I minimize their formation?
A6: Byproduct formation during chlorosulfonation is often related to reaction temperature and the amount of chlorosulfonic acid used. It is critical to maintain a low temperature (e.g., 0°C) during the addition of the substrate to the chlorosulfonic acid.[1] Subsequently, a controlled increase in temperature (e.g., to 50°C and then 70°C) for specific durations can drive the reaction to completion while minimizing side reactions.[1] An optimized molar ratio of the methoxy benzoic acid to chlorosulfonic acid has been found to be 1:5.[6]
Q7: I am having trouble with the purification of the final product. What are the recommended methods?
A7: Purification can often be achieved through recrystallization. For instance, 2-methoxy-5-sulfonamide benzoic acid can be recrystallized from methanol.[2] The choice of solvent for recrystallization will depend on the specific intermediate or final product. Washing the filtered solid with water is also a common step to remove inorganic impurities.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis protocols for this compound and its precursors.
Table 1: Optimized Reaction Conditions and Yields for Synthesis from Salicylic Acid [1][6]
| Reaction Step | Key Parameters | Optimized Value | Yield |
| Etherification | Reaction Time | 5 hours | 92.6% |
| Chlorosulfonation | Molar Ratio (Substrate:Chlorosulfonic Acid) | 1:5 | 95.7% |
| Reaction Time | 2 hours | ||
| Amination | Ammonia Concentration, Temperature, Time | Optimized | 75.8% |
| Esterification | - | Optimized | 97.4% |
| Total Yield | 63.7% |
Table 2: Synthesis of 2-methoxy-5-sulfonamide methyl benzoate from 2-methoxy-5-chlorobenzene methyl ester [4]
| Molar Ratio (Ester:Sodium Aminosulfinate) | Catalyst | Temperature | Reaction Time | Yield |
| 1:1.1 | Cuprous Bromide | 40°C | 8 hours | 96.55% |
| 1:1 | Cuprous Bromide | 65°C | 12 hours | 94.5% |
Experimental Protocols
Protocol 1: Synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid [1]
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Transfer 4 kg (34.3 mol) of chlorosulfonic acid into a 15 L glass reaction kettle and maintain continuous stirring.
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Cool the reaction kettle to 0°C.
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Slowly add 1.0 kg (6.6 mol) of 2-methoxybenzoic acid to the solution until completely dissolved.
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Turn off the cooling and heat the reaction mixture to 50°C for 1 hour.
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Further heat the mixture to 70°C for 2 hours.
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Cool the reaction liquid to room temperature.
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The final product is filtered, washed, and dried to obtain 2-methoxy-5-sulfonyl-chlorobenzoic acid.
Protocol 2: Synthesis of 2-methoxy-5-amino-sulfonyl benzoic acid [1]
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Add 10 L (148.4 mol) of 28% concentrated ammonia to a 15 L glass reaction kettle at room temperature with continuous stirring.
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Add 2 kg (9.0 mol) of 2-methoxy-5-sulfonyl chlorobenzoic acid to the ammonia solution.
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Heat the mixture to 30°C for 4.0 hours.
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After the reaction is complete, cool the solution to room temperature.
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Adjust the pH to 3 using a 15% hydrochloric acid solution, which will cause a large amount of white precipitate to form.
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Stir the mixture for 30 minutes.
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The final product is filtered, washed, and dried.
Visualizations
Caption: Synthetic workflow from Salicylic Acid.
Caption: Troubleshooting logic for low overall yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 5. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
Technical Support Center: Resolving Poor Solubility of 2-Methoxy-5-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of "2-Methoxy-5-methylbenzenesulfonamide" in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with moderate polarity. Its solubility is influenced by the interplay of its functional groups: the polar sulfonamide and methoxy groups, and the nonpolar methyl and benzene ring components. Generally, it exhibits limited solubility in nonpolar solvents and moderate solubility in polar aprotic and some polar protic solvents. For instance, related sulfonamides show good solubility in methanol.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Poor solubility can arise from several factors, including an inappropriate choice of solvent, insufficient solvent volume, or the reaction temperature being too low. The crystalline nature of the compound can also contribute to a slower dissolution rate.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, in many cases, gently heating the reaction mixture can significantly improve the solubility of this compound. However, it is crucial to consider the thermal stability of all reactants and reagents in your specific reaction to avoid degradation.
Q4: Are there any recommended solvents for this compound?
A4: Based on the structure and data from similar compounds, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often effective. Polar protic solvents like methanol and ethanol can also be suitable, particularly at elevated temperatures. For less polar systems, a co-solvent approach may be necessary.
Q5: What is a co-solvent, and how can it help?
A5: A co-solvent is a mixture of two or more solvents used to enhance the solubility of a solute that is not adequately soluble in a single solvent. By combining solvents with different polarities, you can create a solvent system with an optimal polarity to dissolve your compound. For example, adding a small amount of DMF to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can significantly improve the solubility of polar compounds like this compound.
Troubleshooting Guide for Poor Solubility
If you are encountering solubility issues with this compound, consult the following table for a systematic approach to resolving the problem.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Compound remains as a solid precipitate in the solvent. | Inappropriate solvent selection. | 1. Consult the Solvent Selection Guide (Table 2). 2. Attempt to use a more polar aprotic solvent such as DMF or DMSO. 3. If the reaction chemistry allows, try a polar protic solvent like methanol or ethanol. |
| Compound dissolves very slowly or only partially. | Low temperature or insufficient agitation. | 1. Gently heat the mixture while monitoring for any signs of decomposition of the starting materials. 2. Increase the stirring rate to enhance the dissolution kinetics. 3. Use a sonicator to aid in the dissolution process. |
| A homogeneous solution is not achieved, even with heating. | The solvent polarity is not optimal. | 1. Introduce a co-solvent. Start with a small percentage (e.g., 5-10% v/v) of a highly polar aprotic solvent like DMF or NMP into your primary reaction solvent. 2. Experiment with different co-solvent ratios to find the optimal mixture for your specific reaction. |
| Precipitation occurs upon addition of another reagent. | The addition of a less polar reagent reduces the overall solvent polarity. | 1. Dissolve the poorly soluble reagent first in a suitable solvent or co-solvent system before adding other reagents. 2. Add the second reagent slowly while monitoring for any signs of precipitation. 3. Consider if the precipitate is an insoluble salt formed from the reaction of your compound with the added reagent. |
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | Type | Qualitative Solubility | Notes |
| Dimethylformamide | DMF | Polar Aprotic | Good | Often a good first choice for dissolving sulfonamides. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Good | Similar to DMF, but can be more challenging to remove. |
| Acetonitrile | ACN | Polar Aprotic | Moderate | May require gentle heating to achieve desired concentration. |
| Tetrahydrofuran | THF | Polar Aprotic | Sparingly Soluble | Often requires a co-solvent or heating.[1] |
| Dichloromethane | DCM | Nonpolar | Poorly Soluble | Generally not a suitable solvent on its own. |
| Toluene | - | Nonpolar | Poorly Soluble | Unlikely to be effective. |
| Methanol | MeOH | Polar Protic | Moderate | Solubility increases significantly with heating.[1] |
| Ethanol | EtOH | Polar Protic | Moderate | Similar to methanol. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
Objective: To qualitatively determine the solubility of this compound in a selection of solvents.
Materials:
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This compound
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A selection of test solvents (e.g., DMF, ACN, THF, DCM, Methanol)
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Small vials (e.g., 1-dram vials) with caps
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Magnetic stir plate and stir bars
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Vortex mixer
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Heat gun or hot plate
Procedure:
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Add approximately 10 mg of this compound to a clean, dry vial.
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Add the selected solvent dropwise (e.g., 100 µL at a time) to the vial.
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After each addition, cap the vial and vortex for 30 seconds.
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Observe for dissolution. If the solid remains, continue adding solvent in increments up to a total volume of 1 mL.
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If the solid has not dissolved at room temperature, gently warm the vial while stirring and observe for any changes in solubility.
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Record your observations for each solvent, noting if the compound is freely soluble, sparingly soluble, or insoluble.
Protocol 2: Co-solvent System Development
Objective: To identify an effective co-solvent system for dissolving this compound in a less polar reaction solvent.
Materials:
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This compound
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Primary reaction solvent (e.g., THF)
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High-polarity co-solvent (e.g., DMF)
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Reaction vessel
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Magnetic stir plate and stir bar
Procedure:
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Add the this compound to the reaction vessel with the primary reaction solvent (e.g., THF).
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Stir the mixture at room temperature and observe the initial solubility.
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If the compound is not fully dissolved, add the co-solvent (e.g., DMF) dropwise while stirring.
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Continue adding the co-solvent in small increments (e.g., 1-5% of the total volume) until a homogeneous solution is obtained.
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Note the approximate volume percentage of the co-solvent required for complete dissolution. This will serve as a starting point for your reaction setup.
Visualizations
References
Technical Support Center: Minimizing Impurity Formation in 2-Methoxy-5-methylbenzenesulfonamide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-Methoxy-5-methylbenzenesulfonamide. The following information is based on established synthetic routes for closely related sulfonamide compounds and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and its analogs?
A1: The most common synthetic pathway starts from 2-methoxy-5-methylbenzoic acid (or a related precursor like salicylic acid) and involves a multi-step process including etherification, chlorosulfonation, and amination. An alternative route may begin with 4-methylanisole followed by chlorosulfonation and amination.
Q2: What are the critical types of impurities I should be aware of?
A2: During the synthesis of this compound, several types of impurities can form:
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Isomeric Impurities: Formation of other positional isomers during the chlorosulfonation step (e.g., sulfonation at the ortho or meta positions to the methoxy group).
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Polysulfonated Impurities: Over-reaction during chlorosulfonation can lead to the introduction of multiple sulfonyl chloride groups on the aromatic ring.
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Unreacted Intermediates: Incomplete reactions can leave residual starting materials or intermediates, such as unreacted 2-methoxy-5-methylbenzoic acid or 2-methoxy-5-methylbenzenesulfonyl chloride.
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Hydrolysis Products: The intermediate sulfonyl chloride is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, which will not react in the subsequent amination step.
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By-products from Side Reactions: Undesired reactions, such as cleavage of the methoxy group under harsh acidic conditions, can generate additional impurities.
Q3: How can I best control the formation of isomeric impurities?
A3: The directing effects of the methoxy (ortho, para-directing) and methyl (ortho, para-directing) groups will primarily yield the desired 5-sulfonyl chloride product. However, reaction conditions play a crucial role. Controlling the temperature of the chlorosulfonation reaction is critical. Running the reaction at a low and controlled temperature (e.g., 0-5 °C) can enhance the selectivity for the desired isomer. The choice of solvent can also influence the isomer ratio.
Q4: What is the best way to prevent the formation of polysulfonated impurities?
A4: To avoid polysulfonation, it is essential to control the stoichiometry of the reagents. Using a modest excess of the chlorosulfonating agent (e.g., chlorosulfonic acid) is necessary to drive the reaction to completion, but a large excess should be avoided. Additionally, maintaining a controlled temperature and reaction time will minimize the risk of over-reaction.
Q5: My final product shows a significant amount of the corresponding sulfonic acid. What is the likely cause and how can I prevent it?
A5: The presence of the sulfonic acid impurity is most likely due to the hydrolysis of the 2-methoxy-5-methylbenzenesulfonyl chloride intermediate. This can happen if there is moisture present in the reaction setup or if the intermediate is exposed to humid air for an extended period before the amination step. To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to use the sulfonyl chloride intermediate in the subsequent amination step as quickly as possible after its formation and isolation.
Troubleshooting Guides
Issue 1: Low Purity of Final Product Due to Multiple Unidentified Impurities
This troubleshooting guide follows a logical workflow to identify and mitigate the source of multiple impurities.
Technical Support Center: Enhancing the Regioselectivity of 2-Methoxy-5-methylbenzenesulfonamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of reactions involving 2-Methoxy-5-methylbenzenesulfonamide. Our focus is on enhancing regioselectivity to ensure the desired isomeric products are obtained with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound?
A1: The regioselectivity of EAS reactions on this molecule is determined by the cumulative electronic and steric effects of its three substituents: the methoxy (-OCH₃), methyl (-CH₃), and sulfonamide (-SO₂NH₂) groups. Each group "directs" incoming electrophiles to specific positions on the benzene ring.
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Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1][2]
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Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group that donates electron density through an inductive effect.
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Sulfonamide Group (-SO₂NH₂): This is a deactivating, meta-directing group because it withdraws electron density from the ring.
The interplay of these competing directing effects determines the final product distribution.
Q2: What is the most likely position for electrophilic attack on the this compound ring?
A2: The most likely position for electrophilic attack is the carbon atom at position 4 (C4), which is ortho to the strongly activating methoxy group and para to the weakly activating methyl group. The strong activating effect of the methoxy group generally dominates the directing effects of the other substituents. The positions ortho and para to the activating groups are electronically enriched and more susceptible to attack by electrophiles.[1][3][4][5]
Q3: Can substitution occur at other positions on the ring?
A3: Yes, while C4 is the most probable site, other isomers can be formed as minor products. The potential sites of substitution are:
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C6: This position is ortho to the methyl group and meta to the sulfonamide group. It is sterically hindered by the adjacent sulfonamide group.
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C3: This position is ortho to the sulfonamide group and meta to both the methoxy and methyl groups. The deactivating nature of the sulfonamide group makes this position less favorable.
The formation of a mixture of isomers is a common challenge in the synthesis of polysubstituted benzenes.[6][7]
Troubleshooting Guide
Problem 1: My reaction yields a mixture of isomers with low regioselectivity. How can I improve the yield of the desired isomer?
Answer 1:
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Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, favoring the formation of the thermodynamically more stable product.
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Choice of Catalyst: The nature and amount of the catalyst can significantly influence the product distribution. For Friedel-Crafts reactions, for instance, using a milder Lewis acid or a stoichiometric amount of a stronger one can alter the regioselectivity.
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Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and transition states. Experimenting with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., DMF) may help favor the formation of one isomer.
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Steric Hindrance: If the target isomer is sterically less hindered, using a bulkier electrophile might increase its proportion in the product mixture. Conversely, if the target is sterically hindered, a smaller electrophile might be necessary.
Problem 2: I am having difficulty separating the resulting constitutional isomers.
Answer 2:
-
Fractional Crystallization: This technique is often effective for separating ortho and para isomers, as para-isomers tend to have higher melting points and are less soluble due to their more symmetric structure.[6]
-
Chromatography: Column chromatography is a powerful tool for separating isomers. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale separations of challenging mixtures.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture of isomers to facilitate separation. After separation, the derivatizing group can be removed to yield the pure isomers.
Data Presentation
The directing effects of the substituents on this compound are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect |
| -OCH₃ | 2 | Activating (Resonance) | ortho, para |
| -CH₃ | 5 | Activating (Inductive) | ortho, para |
| -SO₂NH₂ | 1 | Deactivating (Inductive) | meta |
Experimental Protocols
Representative Protocol for Nitration of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve 1.0 equivalent of this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 1.1 equivalents of concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding 1.05 equivalents of fuming nitric acid to a small amount of concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the sulfonamide over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
Visualizations
Caption: Directing influences of substituents.
Caption: Experimental workflow for EAS.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - Why is methoxy group an electron donating group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. fiveable.me [fiveable.me]
Catalyst selection and optimization for "2-Methoxy-5-methylbenzenesulfonamide" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on catalyst selection and optimization.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Sulfonamide | Inefficient catalyst | Consider using a cuprous bromide (CuBr) catalyst, which has been shown to be effective in the synthesis of related sulfonamides.[1][2] |
| Suboptimal reaction temperature | For CuBr-catalyzed reactions, maintain the temperature between 40-65°C. For the amination of the sulfonyl chloride intermediate, a lower temperature of around 30°C is recommended to prevent side reactions.[1][2][3][4] | |
| Incorrect molar ratio of reactants | For the CuBr-catalyzed reaction with sodium aminosulfinate, a molar ratio of 1:1 to 1:1.1 of the methyl 2-methoxy-5-chlorobenzoate to sodium aminosulfinate is recommended. For the amination step with ammonium hydroxide, a significant excess of the amine is beneficial.[1][2][3] | |
| Catalyst deactivation | Ensure the reaction is carried out under anhydrous conditions if using moisture-sensitive catalysts. | |
| Formation of Impurities | Hydrolysis of sulfonyl chloride intermediate | During the amination step, high temperatures can lead to the hydrolysis of the sulfonyl chloride. It is crucial to maintain the recommended reaction temperature.[3][4] |
| Polymerization | If the starting material contains an unprotected primary or secondary amine group, polymerization can occur during the formation of the sulfonyl chloride. Protecting the amine group before this step is crucial to prevent this side reaction.[5] | |
| Incomplete reaction | Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC) to ensure it goes to completion. | |
| Difficulty in Product Isolation | Emulsion formation during workup | If using a biphasic system for extraction, breaking the emulsion may be necessary. Adding a saturated brine solution can help. |
| Product is an oil and not crystallizing | Try trituration with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for the synthesis of this compound?
A1: For the direct synthesis from a chloro-precursor and a source of the sulfonamide group, cuprous bromide (CuBr) has been demonstrated as an effective catalyst.[1][2] In the more traditional route involving the formation of a sulfonyl chloride followed by amination, the key is the optimization of the amination step itself, which is typically base-catalyzed or proceeds with an excess of the amine.
Q2: What are the optimal reaction conditions for the cuprous bromide-catalyzed synthesis?
A2: The optimal conditions for the CuBr-catalyzed synthesis of a closely related compound, methyl 2-methoxy-5-sulfamoylbenzoate, are as follows:
-
Catalyst Loading: 0.05 to 0.1 molar equivalents of CuBr relative to the starting chloro-compound.[1]
-
Reaction Time: 8-16 hours.[1]
-
Solvent: Tetrahydrofuran (THF), also known as oxolane, is a suitable solvent.[1]
Q3: What are common side reactions to be aware of during the synthesis?
A3: A primary side reaction of concern is the hydrolysis of the sulfonyl chloride intermediate, especially at elevated temperatures, which will lead to the corresponding sulfonic acid and reduce the overall yield of the desired sulfonamide.[3][4] If your starting material has other reactive functional groups, such as an unprotected amine, polymerization can occur during the chlorosulfonation step.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product.
Experimental Protocols
Protocol 1: Cuprous Bromide-Catalyzed Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate
This protocol is adapted from a method for a structurally similar compound and can be optimized for this compound.[1][2]
-
Reaction Setup: To a clean, dry reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-methoxy-5-chlorobenzoic acid methyl ester (1 molar equivalent), sodium aminosulfinate (1.05-1.2 molar equivalents), cuprous bromide (0.05-0.1 molar equivalents), and tetrahydrofuran (THF) as the solvent.
-
Reaction: Heat the reaction mixture to 45-60°C and maintain this temperature for 10-14 hours.
-
Workup: After the reaction is complete (monitored by TLC or HPLC), add activated carbon to the hot solution for decolorization. Filter the hot mixture to remove the activated carbon, catalyst, and the sodium chloride byproduct.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Two-Step Synthesis via Sulfonyl Chloride Intermediate
This protocol is based on the synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate.[3][4]
Step 1: Synthesis of 2-methoxy-5-chlorosulfonylbenzoic acid
-
Reaction Setup: In a glass reaction kettle, add chlorosulfonic acid (5 molar equivalents). Cool the vessel to 0°C.
-
Addition of Starting Material: Slowly add 2-methoxybenzoic acid (1 molar equivalent) while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 50°C for 1 hour, and then to 70°C for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product can be isolated by carefully quenching the reaction mixture with ice water and filtering the resulting precipitate.
Step 2: Synthesis of 2-methoxy-5-aminosulfonylbenzoic acid
-
Reaction Setup: In a glass reaction kettle, add concentrated ammonium hydroxide (20 molar equivalents).
-
Addition of Sulfonyl Chloride: Slowly add the 2-methoxy-5-chlorosulfonylbenzoic acid (1 molar equivalent) from the previous step.
-
Reaction: Heat the mixture to 30°C and stir for 5 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature and adjust the pH to 3 with hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry to obtain the desired sulfonamide.
Data Summary
Table 1: Optimization of CuBr-Catalyzed Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate[2]
| Entry | Molar Ratio (Substrate:CuBr) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 1 : 0.05 | 50 | 10 | 96.55 | 99.51 |
| 2 | 1 : 0.08 | 60 | 12 | 94.5 | 99.51 |
| 3 | 1 : 0.1 | 45 | 14 | 95.09 | 99.66 |
Table 2: Optimized Yields for the Two-Step Synthesis of Methyl 2-Methoxy-5-aminosulfonyl Benzoate[3][4][6]
| Step | Reaction | Optimized Yield (%) |
| 1 | Etherification of Salicylic Acid | 92.6 |
| 2 | Sulfonyl Chloride Formation | 95.7 |
| 3 | Amination | 75.8 |
| 4 | Esterification | 97.4 |
| Overall | 63.7 |
Visualizations
Caption: Workflow for the CuBr-catalyzed synthesis.
Caption: Two-step synthesis via a sulfonyl chloride intermediate.
References
- 1. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 2. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
Troubleshooting peak tailing in HPLC analysis of "2-Methoxy-5-methylbenzenesulfonamide"
Technical Support Center: HPLC Analysis of 2-Methoxy-5-methylbenzenesulfonamide
This guide provides troubleshooting solutions for common issues, particularly peak tailing, encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing refers to the distortion of a chromatographic peak where the trailing edge is drawn out, creating an asymmetrical shape.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian. Peak tailing is often the result of more than one retention mechanism occurring for the analyte.[2][3]
Q2: Why is peak tailing a significant problem?
Peak tailing can severely compromise the quality of analytical results. It leads to several adverse outcomes, including:
-
Reduced Resolution: Tailing peaks are broader, which can cause them to merge with adjacent peaks, making accurate separation difficult.[4]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can make it harder to detect, especially at low concentrations.[4]
-
Inaccurate Quantification: Data systems may struggle to correctly identify the start and end of a tailing peak, leading to imprecise and inaccurate peak area integration.[2][4]
Q3: What is the primary cause of peak tailing for a sulfonamide compound?
For basic compounds like this compound, the most common cause of peak tailing in reversed-phase HPLC is secondary interaction with the stationary phase.[3] Specifically, the basic amine functional group on the sulfonamide can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[3][5] These interactions are particularly strong when the silanol groups are ionized (negatively charged) at mobile phase pH levels above 3.0.[1][3][6]
Q4: What is an acceptable peak tailing or asymmetry factor?
According to the USP, the Tailing Factor (also called the Symmetry Factor) is calculated as As = W₀.₀₅ / 2d, where W₀.₀₅ is the peak width at 5% of the peak height and d is the distance from the leading edge to the peak maximum at 5% height.[2] Ideally, the value should be 1.0. A value greater than 1.2 is often considered significant tailing, and values above 2.0 can compromise the accuracy of the analysis.[4]
Troubleshooting Guide: Peak Tailing
Q5: My chromatogram shows tailing peaks. How do I diagnose the problem?
The first step is to determine the scope of the issue.
-
If all peaks are tailing: This usually points to a physical or system-wide problem. Potential causes include a partially blocked column inlet frit, a void or channel in the column packing bed, or significant extra-column volume from improper tubing connections.[2][7][8]
-
If only the this compound peak (or other basic compounds) is tailing: This strongly suggests a chemical interaction between your specific analyte and the stationary phase, most likely the silanol interactions mentioned previously.[4][7]
Q6: Only my sulfonamide peak is tailing. How can I fix these chemical interactions?
To minimize the unwanted secondary interactions with silanol groups, you can modify the mobile phase chemistry or select a more suitable column.
Mobile Phase Modifications:
-
Lower the Mobile Phase pH: Operating at a lower pH (typically below 3) ensures that the acidic silanol groups are fully protonated (Si-OH instead of Si-O⁻).[3][4] This neutralizes the sites, preventing the ion-exchange interaction with the protonated basic analyte.
-
Add a Competing Base: Introducing a small concentration (e.g., 5-10 mM) of a "silanol suppressor" like triethylamine (TEA) to the mobile phase can be effective.[9][10] The competing base will preferentially interact with the active silanol sites, effectively masking them from your analyte.[9]
-
Increase Buffer Concentration: Using a sufficient buffer concentration helps to control the pH at the silica surface and can also help mask residual silanol interactions, leading to improved peak shape.[2][8]
Column Selection:
-
Use a Modern, End-Capped Column: Modern columns made from high-purity, Type B silica have a much lower concentration of active silanol groups.[6][9] "End-capping" is a process that further blocks many of the remaining silanols.[3] Choosing a column specifically designed for good peak shape with basic compounds is highly recommended.
Q7: I've adjusted the mobile phase, but the peak is still tailing. What other factors should I consider?
If mobile phase adjustments do not resolve the issue, investigate these other potential causes:
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to tailing.[2][11]
-
Sample Solvent Effect: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% Acetonitrile for a 50% Acetonitrile mobile phase), it can cause peak distortion.[4][7]
-
Column Contamination or Degradation: The column's performance can degrade over time. The inlet frit can become blocked with particulates, or the packing bed can develop a void.[2][3][11]
Summary of Troubleshooting Strategies
The table below summarizes common causes of peak tailing for this compound and suggests corrective actions.
| Potential Cause | Observation / Symptom | Recommended Solution(s) | Expected Outcome (Illustrative) |
| Silanol Interactions | Only basic analyte peaks are tailing. Tailing is often worse at mid-range pH (4-7). | Lower mobile phase pH to < 3.0. Add a competing base (e.g., 10 mM TEA). Use a modern, end-capped, high-purity silica column. | Tailing Factor (TF) decreases from 2.1 to 1.1. |
| Column Overload | Peak shape improves significantly upon sample dilution. Retention time may slightly increase with lower sample load.[8] | Reduce sample concentration or injection volume. Use a column with a higher loading capacity (wider diameter). | TF decreases from 1.9 to 1.2 when injection mass is halved. |
| Sample Solvent Effect | Early eluting peaks are often more distorted than later ones.[4] | Dissolve the sample in the mobile phase. If not possible, reduce injection volume. | Peak shape becomes symmetrical; may prevent peak splitting. |
| Column Contamination / Void | All peaks in the chromatogram are tailing or split. System backpressure may have increased suddenly.[8] | Backflush the column. If ineffective, replace the column. Use a guard column and in-line filter to prevent future issues. | Restores symmetrical peak shape for all compounds. |
| Extra-Column Volume | All peaks, especially early eluting ones, show symmetrical broadening or slight tailing. | Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly connected without gaps. | Peak width decreases; efficiency (plate count) increases. |
Experimental Protocols
Protocol: Mobile Phase pH Optimization Study
This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the peak shape of this compound.
Objective: To evaluate the effect of mobile phase pH on the peak asymmetry of this compound and identify a pH that minimizes tailing.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade Acetonitrile and Water
-
Phosphoric acid, Potassium phosphate (monobasic and dibasic)
-
Calibrated pH meter
Methodology:
-
Prepare Stock Buffers (Aqueous Component):
-
pH 2.8 Buffer: Prepare a 20 mM potassium phosphate solution in HPLC-grade water. Adjust the pH to 2.8 using phosphoric acid.
-
pH 4.5 Buffer: Prepare a 20 mM potassium phosphate solution. Adjust the pH to 4.5 using the appropriate ratio of monobasic and dibasic potassium phosphate or by titrating with phosphoric acid/potassium hydroxide.
-
pH 6.8 Buffer: Prepare a 20 mM potassium phosphate solution. Adjust the pH to 6.8 using the appropriate ratio of monobasic and dibasic potassium phosphate.
-
-
Prepare Mobile Phases:
-
For each pH level, prepare the final mobile phase by mixing the aqueous buffer with acetonitrile. A typical starting point could be 50:50 (v/v) Buffer:Acetonitrile.
-
Filter each mobile phase through a 0.45 µm filter and degas before use.
-
-
Prepare Analyte Sample:
-
Prepare a stock solution of this compound at 1 mg/mL in a small amount of acetonitrile or methanol.
-
Create a working sample at ~20 µg/mL by diluting the stock solution with the initial mobile phase (e.g., the 50:50 pH 2.8 mixture).
-
-
Chromatographic Analysis:
-
Equilibrate the column with the pH 2.8 mobile phase for at least 20 column volumes or until a stable baseline is achieved.
-
Set the flow rate to 1.0 mL/min and the detection wavelength (a starting point could be 226 nm or 265 nm based on literature for similar compounds).[14][15]
-
Inject the working sample and record the chromatogram.
-
Repeat the equilibration and injection process for the pH 4.5 and pH 6.8 mobile phases. Ensure the column is thoroughly flushed and re-equilibrated between each pH change.
-
-
Data Analysis:
-
For each chromatogram, measure the Tailing Factor (or Asymmetry Factor) of the this compound peak.
-
Compare the retention time, peak height, and tailing factor across the different pH conditions.
-
Summarize the results in a table to identify the pH that provides the most symmetrical peak (Tailing Factor closest to 1.0).
-
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving peak tailing issues.
Caption: A workflow for troubleshooting HPLC peak tailing.
Mechanism of Silanol Interaction
This diagram illustrates how mobile phase pH affects the interaction between a basic analyte and the silica stationary phase.
Caption: Effect of pH on silanol interactions causing peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. silicycle.com [silicycle.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. imeko.info [imeko.info]
Strategies to reduce reaction time for "2-Methoxy-5-methylbenzenesulfonamide" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-5-methylbenzenesulfonamide and reducing reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthetic route involves a two-step process:
-
Chlorosulfonation: The electrophilic substitution of 4-methylanisole (p-cresyl methyl ether) using a chlorosulfonating agent, typically chlorosulfonic acid, to yield 2-methoxy-5-methylbenzenesulfonyl chloride.
-
Amidation (Ammonolysis): The subsequent reaction of the sulfonyl chloride intermediate with an ammonia source to form the final product, this compound.
Q2: Which reaction parameters are most critical for reducing the overall synthesis time?
A2: For the chlorosulfonation step, reaction temperature is a highly influential parameter. In the amidation step, the choice of solvent, base, and the concentration of reagents can significantly impact the reaction rate.
Q3: Are there any known catalysts to accelerate the amidation step?
A3: While the amidation of sulfonyl chlorides with ammonia is often rapid, certain organic bases or solvents can act as catalysts. For instance, N,N-dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) have been shown to accelerate sulfamoylation reactions[1].
Q4: What are the common side products, and how can they be minimized?
A4: In the chlorosulfonation step, the formation of isomeric sulfonyl chlorides and disulfonated products can occur. Careful control of the reaction temperature and the stoichiometry of the reagents can minimize these byproducts. During amidation, hydrolysis of the sulfonyl chloride back to the sulfonic acid can occur if water is present. Ensuring anhydrous reaction conditions is crucial.
Troubleshooting Guides
Issue 1: Slow or Incomplete Chlorosulfonation Reaction
| Possible Cause | Suggested Solution |
| Low Reaction Temperature | Gradually and carefully increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS. Be aware that higher temperatures may increase the formation of side products. |
| Insufficient Amount of Chlorosulfonating Agent | Ensure the correct stoichiometry of the chlorosulfonating agent is used. A slight excess may be required to drive the reaction to completion. |
| Poor Mixing | Ensure vigorous and efficient stirring, as this is a biphasic reaction. Inadequate mixing can lead to localized overheating and poor mass transfer. |
| Deactivated Starting Material | Ensure the 4-methylanisole is pure and free from contaminants that could react with the chlorosulfonating agent. |
Issue 2: Low Yield in the Amidation Step
| Possible Cause | Suggested Solution |
| Hydrolysis of the Sulfonyl Chloride | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Incomplete Reaction | Increase the reaction time or consider a more reactive ammonia source. The use of a solvent like N,N-dimethylacetamide could accelerate the reaction[1]. |
| Loss of Product during Workup | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. |
| Side Reactions | Avoid excessively high temperatures during the reaction and workup, which could lead to decomposition. |
Quantitative Data on Reaction Parameters
The following table summarizes quantitative data from related sulfonamide syntheses, providing insights into factors that can influence reaction time and yield.
| Reaction Step | Reactants/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sulfonylation | 2-methoxybenzoic acid, Chlorosulfonic acid | 50-70 | 2 hours | 95.7 | [1] |
| Amidation | 2-methoxy-5-sulfonyl chlorobenzoic acid, Ammonia | 30 | 4 hours | 75.8 | [1] |
| Amidation | Aroyl chloride, LiN(SiMe3)2 | Room Temp. | < 5 minutes | ~80 | [2][3] |
| Sulfonation | Anisole, Bis(trimethylsilyl) sulfate | 125-170 | 2 hours | 78 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 4-methylanisole to a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and wash it with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methoxy-5-methylbenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 2-methoxy-5-methylbenzenesulfonyl chloride in an anhydrous solvent such as THF or dioxane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the sulfonyl chloride by TLC.
-
If using aqueous ammonia, extract the product with a suitable organic solvent (e.g., ethyl acetate). If using anhydrous ammonia, filter off the ammonium chloride salt.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for slow or incomplete reactions.
Caption: Workflow for optimizing reaction time in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]
- 4. afinitica.com [afinitica.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide
This guide provides a comparative analysis of various synthetic routes for 2-Methoxy-5-methylbenzenesulfonamide and its related derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The synthesis of sulfonamide derivatives is a cornerstone in the development of pharmaceuticals, including antipsychotic drugs like sulpiride, for which these compounds are key intermediates.[1] This document outlines and contrasts different methodologies, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable synthesis strategy.
Comparative Analysis of Synthesis Routes
The synthesis of 2-methoxy-5-substituted-benzenesulfonamides can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The primary routes identified in the literature start from readily available precursors such as salicylic acid, 4-methoxybenzenesulfonamide, or 2-methoxy-5-chlorobenzoic acid methyl ester. The choice of a particular route may be dictated by factors including overall yield, cost and availability of starting materials, reaction conditions, and environmental impact.
| Parameter | Route 1: From Salicylic Acid | Route 2: From 4-Methoxybenzenesulfonamide | Route 3: From 2-Methoxy-5-chlorobenzoic acid methyl ester |
| Starting Material | Salicylic Acid | 4-Methoxybenzenesulfonamide | 2-Methoxy-5-chlorobenzoic acid methyl ester |
| Number of Steps | 4 | 4 | 1 |
| Key Intermediates | 2-Methoxybenzoic acid, 2-Methoxy-5-chlorosulfonylbenzoic acid, 2-Methoxy-5-aminosulfonylbenzoic acid | 3-Bromo-4-methoxybenzenesulfonamide, 3-Cyano-4-methoxybenzenesulfonamide, 2-Methoxy-5-sulfonamide methyl benzoate | Not Applicable |
| Overall Yield | ~63.7%[1] | Yields for individual steps are reported, but no overall yield is provided in the search results. | Up to 96.55%[2] |
| Key Reagents | Dimethyl sulfate, Chlorosulfonic acid, Ammonia, Methanol, Sulfuric acid | Bromine, Iron powder, Cuprous cyanide, Methanol, Sodium hydroxide, Hydrochloric acid | Sodium aminosulfinate, Cuprous bromide, Tetrahydrofuran |
| Advantages | Utilizes a common and inexpensive starting material.[1] | Provides an alternative route with different intermediate steps. | Short and high-yielding process.[2][3] |
| Disadvantages | Multi-step process with a moderate overall yield.[1] Potential for "three-wastes" (waste gas, water, and industrial residue).[1] | Involves the use of toxic reagents like cuprous cyanide. | Requires a more specialized starting material. |
Experimental Protocols
Route 1: Synthesis from Salicylic Acid
This is a four-step synthesis optimized for a high overall yield.[1]
Step 1: Etherification to 2-Methoxybenzoic acid
-
Procedure: Dissolve sodium hydroxide (20 mol) in water and add salicylic acid (1:2.1 molar ratio). The mixture is then reacted with dimethyl sulfate. The reaction is carried out for 5 hours.
Step 2: Chlorosulfonation to 2-Methoxy-5-chlorosulfonylbenzoic acid
-
Procedure: 2-Methoxybenzoic acid is added to chlorosulfonic acid (1:5 molar ratio) at 0°C. The temperature is then raised to 50°C for 1 hour and then to 70°C for 2 hours.
Step 3: Amination to 2-Methoxy-5-aminosulfonylbenzoic acid
-
Procedure: 2-Methoxy-5-chlorosulfonylbenzoic acid is added to a concentrated ammonia solution and heated to 30°C for 4 hours. The pH is then adjusted to 3 with hydrochloric acid to precipitate the product.
Step 4: Esterification to Methyl 2-Methoxy-5-aminosulfonylbenzoate
-
Procedure: 2-Methoxy-5-aminosulfonylbenzoic acid is refluxed with methanol and sulfuric acid (1:55:1.1 molar ratio) for 6 hours. The excess methanol is removed, and the product is precipitated by adding a sodium carbonate solution.
-
Yield: 97.4%[1]
Route 2: Synthesis from 4-Methoxybenzenesulfonamide
This pathway involves bromination, cyanation, alcoholysis, and hydrolysis to yield 2-methoxy-5-sulfamoylbenzoic acid.[5]
Step 1: Bromination to 3-Bromo-4-methoxybenzenesulfonamide
-
Procedure: 4-Methoxybenzenesulfonamide is reacted with bromine in the presence of iron powder in dichloromethane at 50°C for 5 hours.
-
Yield: 77.6%[6]
Step 2: Cyanation to 3-Cyano-4-methoxybenzenesulfonamide
-
Procedure: 3-Bromo-4-methoxybenzenesulfonamide is reacted with cuprous cyanide. (Detailed conditions not specified in the provided search results).
Step 3: Alcoholysis to 2-Methoxy-5-sulfonamide methyl benzoate
-
Procedure: 3-Cyano-4-methoxybenzenesulfonamide is reacted with methanol in the presence of hydrogen chloride gas at a temperature not exceeding 40°C for 4 hours.
-
Yield: 78.7%[6]
Step 4: Hydrolysis to 2-Methoxy-5-sulfamoylbenzoic acid
-
Procedure: 2-Methoxy-5-sulfonamide methyl benzoate is stirred with a 5% sodium hydroxide solution for 10-20 hours at a temperature not exceeding 40°C. The pH is then adjusted to 1 with dilute hydrochloric acid.
-
Yield: 74.9% - 90.5%[6]
Route 3: Synthesis from 2-Methoxy-5-chlorobenzoic acid methyl ester
This is a more direct, one-step synthesis to obtain methyl 2-methoxy-5-sulfamoylbenzoate.[2][3]
-
Procedure: 2-Methoxy-5-chlorobenzoic acid methyl ester is reacted with sodium aminosulfinate (1:1.05-1.2 molar ratio) in tetrahydrofuran (THF) in the presence of a cuprous bromide catalyst. The reaction is carried out at 45-60°C for 10-14 hours. After the reaction, the solution is decolorized with activated carbon, filtered, and concentrated under reduced pressure to obtain the product.
-
Yield: 94.5% - 96.55%[2]
Synthesis Workflow Diagrams
Caption: Workflow for the synthesis of Methyl 2-Methoxy-5-aminosulfonylbenzoate starting from Salicylic Acid.
Caption: Workflow for the synthesis of 2-Methoxy-5-sulfamoylbenzoic acid from 4-Methoxybenzenesulfonamide.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 3. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Structural Confirmation of 2-Methoxy-5-methylbenzenesulfonamide and its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the rigorous process of drug discovery and development, unambiguous structural confirmation of synthesized compounds is paramount. While various analytical techniques contribute to the body of evidence, single-crystal X-ray crystallography remains the gold standard for providing a definitive three-dimensional molecular structure. This guide provides a comparative overview of X-ray crystallography and other common spectroscopic methods for the structural elucidation of sulfonamide derivatives, using a case study approach due to the absence of publicly available crystallographic data for 2-Methoxy-5-methylbenzenesulfonamide.
As a primary analogue, this guide will utilize the crystallographically characterized N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide , which shares key structural motifs with the target compound. Spectroscopic data for this analogue will be compared with other techniques to highlight the strengths and limitations of each method.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The following tables summarize the quantitative data obtained from various analytical techniques for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. This allows for a direct comparison of the type and precision of information each method provides.
Table 1: Crystallographic Data for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide
| Parameter | Value[1] |
| Chemical Formula | C₁₄H₁₅NO₃S |
| Molecular Weight | 277.33 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 12.7395(9) Åb = 11.4906(6) Åc = 18.6968(10) Å |
| Volume | 2736.9(3) ų |
| Z | 8 |
| Density (calculated) | 1.346 Mg/m³ |
| R-factor | 0.050 |
Table 2: NMR Spectroscopic Data for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| 7.64 (d, J = 8.0 Hz, 2H) | Aromatic CH |
| 7.52 (d, J = 8.0 Hz, 1H) | Aromatic CH |
| 7.18 (d, J = 8.0 Hz, 2H) | Aromatic CH |
| 7.04-7.00 (m, 2H) | Aromatic CH |
| 6.89 (t, J = 7.6 Hz, 1H) | Aromatic CH |
| 6.73 (d, J = 8.0 Hz, 1H) | Aromatic CH |
| 3.64 (s, 3H) | -OCH₃ |
| 2.35 (s, 3H) | -CH₃ |
Data obtained from a supporting information document from the Royal Society of Chemistry.[1]
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are the methodologies for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei.
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting signals.
-
Data Processing and Analysis: The acquired data is Fourier transformed to produce the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.[1]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is irradiated with a beam of infrared light, and the transmitted or reflected light is measured by a detector.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of a molecule.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. The molecular ion peak provides the molecular weight of the compound.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the structural confirmation techniques discussed.
Conclusion
The structural confirmation of a novel compound is a multi-faceted process, with each analytical technique providing unique and complementary information.
-
X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional atomic arrangement, including stereochemistry and solid-state packing information. However, its primary limitation is the requirement for high-quality single crystals, which can be challenging and time-consuming to obtain.
-
NMR spectroscopy is an exceptionally powerful tool for elucidating the connectivity of a molecule in solution. The combination of ¹H and ¹³C NMR, along with 2D techniques, can often lead to a complete structural assignment. It provides information about the electronic environment of atoms and their neighboring atoms.
-
IR spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups within a molecule. While it does not provide detailed connectivity information, it is an excellent technique for confirming the successful synthesis of a target compound or identifying impurities.
-
Mass spectrometry provides the crucial information of the molecular weight and, with high-resolution instruments, the elemental formula of a compound. This is a fundamental piece of data for confirming the identity of a synthesized molecule.
References
Unveiling the Anticancer Potential: A Comparative Analysis of 2-Methoxy-5-methylbenzenesulfonamide Derivatives
For Immediate Release
A growing body of research highlights the promising anticancer efficacy of novel derivatives based on the 2-Methoxy-5-methylbenzenesulfonamide scaffold. These compounds have demonstrated significant activity by targeting key oncogenic signaling pathways, including the PI3K/AKT/mTOR and Hedgehog pathways, which are critical for cancer cell proliferation, survival, and differentiation. This guide provides a comparative overview of the performance of these derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Efficacy Against Cancer Cell Lines: A Quantitative Comparison
The antiproliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
PI3K/AKT/mTOR Pathway Inhibitors
Derivatives targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway have shown considerable promise. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, leading to uncontrolled cell growth and survival.
| Derivative Class | Target | Cell Line | IC50 (µM) | Reference |
| 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl)benzamides | PI3K | A549 (Lung Carcinoma) | Data not specified | [1] |
| HCT-116 (Colon Carcinoma) | Data not specified | [1] | ||
| U-87 MG (Glioblastoma) | Data not specified | [1] | ||
| KB (Oral Carcinoma) | Data not specified | [1] | ||
| Aryl thiazolone–benzenesulfonamides | Carbonic Anhydrase IX | MDA-MB-231 (Breast Cancer) | Not specified | |
| MCF-7 (Breast Cancer) | Not specified |
Note: Specific IC50 values for the 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl)benzamide derivatives were not publicly available in the reviewed literature, though their potent antiproliferative activity was noted.
Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is another critical regulator of cell differentiation and proliferation, and its aberrant activation is implicated in several cancers. Certain 2-methoxybenzamide derivatives have been designed to inhibit this pathway.
| Derivative Class | Target | Assay | IC50 (µM) | Reference |
| 2-methoxybenzamide derivatives | Smoothened (Smo) | Gli-luciferase reporter assay | 0.03 - 0.86 | [2][3] |
| Antiproliferative assay (vismodegib-resistant Daoy cells) | Potent activity reported | [2] |
Key Signaling Pathways Targeted by Derivatives
To visually represent the mechanisms of action of these compounds, the following diagrams illustrate the PI3K/AKT/mTOR and Hedgehog signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these derivatives.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
Caption: Workflow of the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Administration: The this compound derivatives are dissolved, typically in DMSO, and then diluted to various concentrations in cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds.
-
Incubation: The plates are incubated for a period of 24 to 72 hours to allow the compounds to exert their effects on the cells.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: The plates are incubated for another few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This assay is used to specifically measure the activity of the Hedgehog signaling pathway.[2] It utilizes a cell line that has been engineered to express the luciferase enzyme under the control of a Gli-responsive promoter. GLI proteins are transcription factors that are activated by the Hedgehog pathway.
Experimental Workflow:
Caption: Workflow of the Gli-Luciferase assay.
Detailed Steps:
-
Cell Seeding: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter are seeded in 96-well plates.[7]
-
Compound and Agonist Addition: The cells are treated with the 2-methoxybenzamide derivatives at various concentrations, along with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or Purmorphamine) to stimulate the pathway.
-
Incubation: The plates are incubated for a defined period (e.g., 30-48 hours) to allow for pathway activation and compound inhibition.[7]
-
Cell Lysis: The cells are lysed to release the luciferase enzymes.
-
Substrate Addition: Luciferase substrates are added to the cell lysates.
-
Luminescence Measurement: The luminescence generated from both firefly and Renilla luciferase is measured using a luminometer. The Renilla luciferase activity is used to normalize for cell number and transfection efficiency.
-
Data Analysis: The inhibition of the Hedgehog pathway is determined by the reduction in firefly luciferase activity. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[2]
References
- 1. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. web.stanford.edu [web.stanford.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxy-5-methylbenzenesulfonamide
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Methoxy-5-methylbenzenesulfonamide. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical methodology.
Introduction to Analytical Method Validation
The validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that a chosen analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data. Key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). Cross-validation of different analytical methods provides a deeper understanding of a method's capabilities and limitations, ensuring robust and reliable analytical results across different platforms.
For the analysis of this compound, a sulfonamide derivative, both HPLC and GC-MS are viable techniques. HPLC is widely used for the analysis of non-volatile and thermally labile compounds, while GC-MS is a powerful tool for the separation and identification of volatile and thermally stable compounds.
A general workflow for the validation of an analytical method is depicted below.
Comparison of Analytical Methods: HPLC-UV vs. GC-MS
The selection between HPLC-UV and GC-MS for the analysis of this compound depends on various factors including the analyte's properties, the required sensitivity, and the laboratory's capabilities. Below is a comparative summary of these two techniques.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of sulfonamides using HPLC-UV and expected parameters for a GC-MS method. The HPLC data is based on a method developed for a structurally similar compound, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide.[1][2][3]
| Parameter | HPLC-UV Method | GC-MS Method (Anticipated) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 |
| Accuracy (Recovery) | 99.57% to 101.88%[2][3] | 90% to 110% |
| Precision (RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | 0.084 µg/mL[1][3] | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.159 µg/mL[1][3] | 0.05 - 0.5 µg/mL |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) |
| Sample Throughput | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies for both HPLC-UV and a proposed GC-MS method are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a validated method for a structurally related sulfonamide.[1][2][3]
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm or a similar C18 column.
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer), optimized for separation. For the reference method, a mobile phase of perchloric acid adjusted to pH 1.0 was used.[1][2][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
b) Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
c) Validation Procedure:
-
Linearity: Analyze a series of at least five concentrations of the working standard solutions. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days with different analysts or equipment.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a proposed general method for the analysis of this compound, assuming the compound is sufficiently volatile and thermally stable, or can be derivatized.
a) Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
b) Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Derivatization (if necessary): If the compound has low volatility due to the sulfonamide group, derivatization may be required. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Standard and Sample Preparation: Prepare calibration standards in the same solvent used for the final sample extract.
c) Validation Procedure:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ) would be assessed following a similar procedure as described for the HPLC method, but using the GC-MS system.
Workflow Comparison and Signaling Pathways
The following diagram illustrates a comparative workflow for sample analysis using HPLC-UV and GC-MS.
References
- 1. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
Performance of 2-Methoxy-5-methylbenzenesulfonamide Derivatives Compared to Commercial Standards as Carbonic Anhydrase Inhibitors
For Immediate Release
This guide provides a comparative analysis of the enzymatic inhibitory performance of benzenesulfonamide derivatives, structurally related to 2-Methoxy-5-methylbenzenesulfonamide, against various human carbonic anhydrase (hCA) isoforms. The performance of these derivatives is benchmarked against the well-established commercial carbonic anhydrase inhibitor, Acetazolamide. This document is intended for researchers, scientists, and professionals in drug development interested in the potential of novel sulfonamide-based inhibitors.
Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1] Several CA isoforms are known, with some being cytosolic (hCA I and II) and others being transmembrane and associated with tumors (hCA IX and XII).[2] The overexpression of tumor-associated isoforms, such as hCA IX, is linked to the acidification of the tumor microenvironment, promoting cancer cell invasion and metastasis.[3] Consequently, the development of potent and selective CA inhibitors is a significant area of research for novel therapeutic agents.[2]
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[4] Their inhibitory action stems from the binding of the sulfonamide group to the zinc ion in the enzyme's active site.[5] This guide focuses on derivatives of this compound and compares their inhibitory activity with Acetazolamide, a widely used commercial standard.
Comparative Performance Data
The inhibitory potency of various benzenesulfonamide derivatives against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized below. The data is presented as inhibition constants (Kᵢ), where a lower value indicates higher potency.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference Compound | Reference Kᵢ (nM) |
| Hydrazonobenzenesulfonamide Derivative 1 | hCA I | 18.5 | Acetazolamide | 250 |
| Hydrazonobenzenesulfonamide Derivative 2 | hCA II | 1.75 | Acetazolamide | - |
| Hydrazonobenzenesulfonamide Derivative 3 | hCA IX | 15.4 | Acetazolamide | 25 |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide Derivative 1 | hCA I | 2700 | - | - |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide Derivative 2 | hCA II | 2.4 | - | - |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide Derivative 3 | hCA IX | 1.4 | - | - |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide Derivative 4 | hCA XII | 1.7 | - | - |
Data sourced from multiple studies for illustrative comparison.[2][5]
The data clearly indicates that specific structural modifications to the benzenesulfonamide scaffold can lead to highly potent and, in some cases, selective inhibitors of carbonic anhydrase isoforms. Notably, several derivatives exhibit significantly lower Kᵢ values compared to the commercial standard Acetazolamide, particularly against the tumor-associated isoform hCA IX.
Experimental Protocols
The determination of carbonic anhydrase inhibition is typically performed using a stopped-flow spectrophotometric assay. A summary of the general methodology is provided below.
Enzyme Inhibition Assay:
-
Enzyme Source: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII) are used.
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The kinetics of this reaction are monitored by observing the change in absorbance of a pH indicator.
-
Procedure:
-
A solution containing the purified CA enzyme and the inhibitor at various concentrations is prepared in a buffer solution.
-
This enzyme-inhibitor solution is mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance over time is recorded, and the initial reaction rates are calculated.
-
-
Data Analysis: The inhibition constants (Kᵢ) are determined by fitting the initial rate data to the Michaelis-Menten equation for competitive inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of carbonic anhydrase IX in the tumor microenvironment and a generalized workflow for the evaluation of CA inhibitors.
Caption: Role of CA IX in the tumor microenvironment.
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In-vitro and in-vivo studies involving "2-Methoxy-5-methylbenzenesulfonamide"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two related styryl benzylsulfone compounds with demonstrated anticancer properties: (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) and its predecessor, Rigosertib (ON01910.Na). Both compounds exhibit a multi-targeted mechanism of action, primarily inducing mitotic arrest and apoptosis in cancer cells. This guide summarizes their in-vitro and in-vivo activities, details key experimental protocols, and visualizes their proposed signaling pathways.
In-Vitro Activity: A Head-to-Head Comparison
Both TL-77 and Rigosertib have shown potent growth inhibitory activity against a range of cancer cell lines. The following tables summarize their in-vitro efficacy.
Table 1: Growth Inhibitory Activity of TL-77
| Cell Line | GI50 (µM) |
| HCT-116 | < 1[1][2] |
GI50: The concentration of a drug that inhibits the growth of 50% of a cell population.
Table 2: Inhibitory Activity of Rigosertib (ON01910.Na)
| Assay Type | Target/Cell Line | IC50 (nM) |
| Cell-free assay | PLK1 | 9[3][4] |
| Cell-free assay | PLK2 | 270 (approx. 30-fold less potent than for PLK1)[4] |
| Cell viability | 94 different tumor cell lines | 50 - 250[4] |
IC50: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Mechanism of Action: Shared Pathways, Different Potentials
The primary mechanism of action for both TL-77 and Rigosertib involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] While initially identified as a Polo-like kinase 1 (Plk1) inhibitor, the direct target of Rigosertib is still a subject of debate, with evidence also pointing towards inhibition of the PI3K/Akt and Ras-Raf-MEK signaling pathways.[5] TL-77 is reported to have a similar mechanistic profile to Rigosertib.[1][2]
A key differentiator for TL-77 is its improved oral bioavailability. In-vivo studies in mice have shown an oral bioavailability (F) of 56% at a dose of 10 mg/kg for TL-77, a significant improvement over Rigosertib, which has faced challenges with low oral bioavailability and unpredictable pharmacokinetics.[6]
Signaling Pathway of Rigosertib
The following diagram illustrates the proposed multi-targeted signaling pathway of Rigosertib.
References
- 1. In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rigosertib (ON-01910) | inhibitor of PLK1 | CAS 592542-59-1 | Buy Rigosertib (ON-01910) from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Peer-Reviewed Validation of "2-Methoxy-5-methylbenzenesulfonamide" Moiety as a p38 MAP Kinase Inhibitor: A Comparative Guide
For Immediate Release
Introduction to p38 MAP Kinase Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancer. As such, inhibitors of p38 MAP kinase are of significant interest for therapeutic development.
Comparative Bioactivity of p38 MAP Kinase Inhibitors
While quantitative data for "2-Methoxy-5-methylbenzenesulfonamide" is unavailable, a key derivative, n-[3-(2-chlorophenyl)-1h-indazol-6-yl]-2-methoxy-5-methylbenzenesulfonamide , is cited in patent literature as a p38 MAP kinase inhibitor. For the purpose of this guide, we will use this derivative as a representative of the "this compound" scaffold's potential.
This section compares its implied activity with the well-characterized inhibitor SB203580 and a potent novel inhibitor, Compound 4f (a 1,2,4-triazole-based benzothiazole-2-amine).
| Compound | Target | IC50 Value (µM) | Source |
| n-[3-(2-chlorophenyl)-1h-indazol-6-yl]-2-methoxy-5-methylbenzenesulfonamide | p38 MAP Kinase | Not available | Patent CN101243051A |
| SB203580 | p38α MAP Kinase | 0.043 ± 0.27 | (Archiv der Pharmazie, 2018)[1] |
| Compound 4f | p38α MAP Kinase | 0.036 ± 0.12 | (Archiv der Pharmazie, 2018)[1] |
Table 1: Comparison of IC50 Values for p38α MAP Kinase Inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
A standardized in vitro p38α MAP kinase inhibition assay is crucial for the validation and comparison of potential inhibitors. The following is a representative protocol based on common methodologies described in peer-reviewed literature.
In Vitro p38α MAP Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., ATF2)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: In a 384-well plate, the recombinant p38α enzyme, the test compound at various concentrations, and the substrate peptide are added to the kinase buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent signal.
-
Data Analysis: The luminescence data is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAP kinase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for p38 MAP Kinase Inhibitor Screening.
Conclusion
The "this compound" moiety represents a promising scaffold for the development of p38 MAP kinase inhibitors, as evidenced by the activity of its derivatives in patent literature. While direct, peer-reviewed quantitative data for the parent compound is currently lacking, comparative analysis with established inhibitors like SB203580 and novel potent compounds provides a valuable benchmark for future research and development in this area. The provided experimental protocol and workflows offer a standardized approach for the validation and characterization of new chemical entities targeting the p38 MAP kinase pathway.
References
Unveiling the Potency of 2-Methoxy-5-methylbenzenesulfonamide Derivatives at the 5-HT6 Receptor: A Comparative Analysis
A detailed examination of a 2-Methoxy-5-methylbenzenesulfonamide derivative reveals its high-affinity interaction with the 5-HT6 receptor, positioning it as a potent inhibitor in comparison to other well-established antagonists targeting this key neurological protein.
This guide provides a comparative analysis of the biological target interaction of a notable derivative of this compound, N-[7-(4-piperidinyl) oxy- 1-benzofuran- 5-yl]- 2-methoxy- 5-methylbenzenesulfonamide, against the human 5-HT6 serotonin receptor. Its inhibitory activity is benchmarked against a panel of known 5-HT6 receptor antagonists, offering researchers and drug development professionals a clear perspective on its potential. The 5-HT6 receptor, primarily expressed in the central nervous system, is a significant target for cognitive disorders and other neurological conditions.
Quantitative Comparison of Inhibitor Affinities
The binding affinity of N-[7-(4-piperidinyl) oxy- 1-benzofuran- 5-yl]- 2-methoxy- 5-methylbenzenesulfonamide for the human 5-HT6 receptor has been determined to be in the low nanomolar range, indicating a strong interaction. The following table summarizes its binding affinity (Ki) and functional inhibition (fKi) in comparison to other widely recognized 5-HT6 receptor antagonists.
| Compound | Target | Binding Affinity (Ki) | Functional Inhibition (fKi) |
| N-[7-(4-piperidinyl) oxy- 1-benzofuran- 5-yl]- 2-methoxy- 5-methylbenzenesulfonamide | Human 5-HT6 Receptor | 1.2 nM [1] | 2.1 nM [1] |
| Ro 04-6790 | Human 5-HT6 Receptor | ~2.5 nM | - |
| SB-271046 | Human 5-HT6 Receptor | ~1 nM | - |
| Idalopirdine (Lu AE58054) | Human 5-HT6 Receptor | ~2.2 nM (IC50)[2] | 26 nM (IC50)[2] |
| Intepirdine (SB-742457) | Human 5-HT6 Receptor | ~0.24 nM | - |
Signaling Pathway and Experimental Workflow
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), stimulates adenylyl cyclase through a Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. Antagonists block this activation. The experimental workflows for assessing the binding and functional inhibition of compounds at the 5-HT6 receptor are crucial for determining their potency and efficacy.
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Experimental Workflows.
Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of a compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO-K1) stably expressing the recombinant human 5-HT6 receptor.
-
Incubation: In a 96-well plate, the cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand, such as [3H]-LSD (lysergic acid diethylamide), and varying concentrations of the test compound. The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Measurement)
This assay measures the ability of a compound to inhibit the functional response of the 5-HT6 receptor, which is an increase in intracellular cAMP.
-
Cell Culture: Cells stably expressing the human 5-HT6 receptor are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Compound Incubation: The cells are washed and then pre-incubated with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Following the pre-incubation, the cells are stimulated with a known 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80) for a specific duration (e.g., 30 minutes).
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is determined. The concentration of the antagonist that causes a 50% inhibition of the agonist response (IC50) is calculated from the dose-response curve. The functional inhibition constant (fKi or pA2) can be derived from these values to quantify the potency of the antagonist.
References
Safety Operating Guide
Proper Disposal of 2-Methoxy-5-methylbenzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 2-Methoxy-5-methylbenzenesulfonamide, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these steps meticulously to manage chemical waste effectively.
The disposal of this compound, as with most laboratory chemicals, is regulated and must be handled as hazardous waste.[1][2][3] Adherence to the guidelines established by the Environmental Protection Agency (EPA) or equivalent local regulatory bodies is mandatory.[1][4] This chemical should not be disposed of in regular trash or down the sewer system.[1][4]
Section 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn. This is crucial to prevent skin and eye contact, as well as inhalation.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes.[5][6] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol is generated. | To prevent inhalation of the chemical.[6] |
Section 2: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous chemical waste.[2][3]
-
Segregate the waste from other incompatible materials to prevent hazardous reactions.[2][7]
Step 2: Container Selection and Management
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.[1][2][7]
-
Ensure the container is in good condition, free from cracks or leaks.[2]
-
Keep the waste container closed at all times, except when adding waste.[2][7]
-
Store the waste container in a designated hazardous waste storage area, preferably within secondary containment to contain any potential leaks or spills.[3][7]
Step 3: Labeling the Waste Container
-
Immediately label the waste container with a "Hazardous Waste" tag.[1][7]
-
The label must include the following information:
-
Full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1][2]
-
The quantity of the waste.
-
The date of waste generation (the date you first add waste to the container).[1]
-
The location of origin (e.g., building and room number).[1]
-
The name and contact information of the principal investigator or responsible person.[1]
-
Check the appropriate hazard pictograms if known.
-
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Any chemically contaminated lab supplies, such as gloves, absorbent paper, and weighing boats, should be considered hazardous waste. Double-bag this waste in clear plastic bags, seal each bag individually, and label the contents on a hazardous waste tag.[7]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[2][3] The resulting rinsate must be collected and disposed of as hazardous waste.[2][3] After triple-rinsing, deface the original label and the container may then be disposed of as regular trash, though it is best practice to reuse it for compatible waste.[2][3]
Step 5: Arranging for Disposal
-
Do not accumulate more than 55 gallons of hazardous waste.[3][7]
-
Submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) department.[1][7]
-
Provide a complete list of the chemicals in the waste container on the waste information form.[1]
Section 3: Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. aksci.com [aksci.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for 2-Methoxy-5-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of 2-Methoxy-5-methylbenzenesulfonamide. The following procedures are based on established safety protocols for sulfonamide derivatives and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which may cause irritation or allergic reactions. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when working with fine powders, in poorly ventilated areas, or when engineering controls are insufficient to control airborne exposure. |
Note: The specific type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust or vapors.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep away from sources of ignition.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Spill and Leak Procedures
In case of a spill, follow these steps to ensure safe cleanup and containment.
Spill Cleanup Workflow
Caption: Workflow for handling a chemical spill.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree
Caption: Decision tree for the disposal of this compound.
General Disposal Guidelines:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]
-
Do not allow the chemical to enter drains or waterways.[2]
-
Stock antibiotic solutions are considered hazardous chemical waste and should be collected in approved containers for disposal according to institutional guidelines.[6]
-
Some sulfonamides can be removed from wastewater by activated sludge through sorption and biodegradation, but this is not a recommended laboratory disposal method.[7]
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Sorption and biodegradation of sulfonamide antibiotics by activated sludge: experimental assessment using batch data obtained under aerobic conditions [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
